molecular formula C14H14 B1633137 2,3-Dimethyl-1,1'-biphenyl CAS No. 28013-11-8

2,3-Dimethyl-1,1'-biphenyl

Cat. No.: B1633137
CAS No.: 28013-11-8
M. Wt: 182.26 g/mol
InChI Key: HCAHMRPMYBVHGU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-6-10-14(12(11)2)13-8-4-3-5-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAHMRPMYBVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073457
Record name ar,ar'-Dimethylbiphenyl
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Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28013-11-8, 3864-18-4
Record name Dimethylbiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028013118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ar,ar'-Dimethylbiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1UPX9K08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3-Dimethyl-1,1'-biphenyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacokinetic Properties

Executive Summary & Chemical Identity

2,3-Dimethyl-1,1'-biphenyl (CAS: 3864-18-4) is an unsymmetrical biaryl scaffold characterized by a phenyl ring coupled to a 2,3-dimethylbenzene (o-xylene) moiety.[1][2][3] Unlike its symmetric congeners (e.g., 2,2'-dimethylbiphenyl), the 2,3-substitution pattern introduces a specific steric "twist" that disrupts planarity without fully locking the atropisomeric conformation at room temperature.[1][4]

This compound serves as a critical model system for studying ortho-effect metabolic blocking in drug design and as a lipophilic scaffold in liquid crystal engineering.[4]

Physicochemical Matrix
PropertyValueContext
CAS Number 3864-18-4Unique Identifier
Molecular Formula C₁₄H₁₄MW: 182.26 g/mol
Physical State Solid (low melting) / LiquidDependent on purity/temp
Melting Point 42°CLow crystal lattice energy due to asymmetry
Boiling Point 273.3°C (at 760 mmHg)High thermal stability
LogP (Predicted) ~4.0 - 4.3Highly Lipophilic
Density 0.973 g/cm³Less dense than water
Refractive Index 1.559Optical applications

Structural Analysis & Stereochemistry

The 2,3-dimethyl substitution pattern dictates the molecule's electronic and steric behavior.[4]

  • Ortho-Methyl Effect (C2): The methyl group at the 2-position creates steric repulsion with the protons of the adjacent phenyl ring (C2'/C6').[4] This forces the two aromatic rings to twist out of coplanarity (dihedral angle approx. 45-60°), reducing

    
    -conjugation compared to unsubstituted biphenyl.[1]
    
  • Meta-Methyl Effect (C3): The 3-methyl group reinforces the lipophilicity and electron-donating character of the ring but has minimal impact on the twist angle.

Electronic Consequence

The twist reduces the resonance energy between rings, making the individual rings behave more like isolated benzene systems during electrophilic aromatic substitution (EAS).[4]

Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

While older methods (Gomberg-Bachmann) exist, they suffer from poor regioselectivity.[1][4] The industry standard for high-purity synthesis is the Suzuki-Miyaura Cross-Coupling .

Reaction Logic

We utilize 2,3-dimethylphenylboronic acid and bromobenzene .[1][4] The boronic acid is preferred on the hindered ring to minimize protodeboronation side reactions.[4]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[4]

  • Transmetallation: The boronic acid (activated by base) transfers the 2,3-dimethylphenyl group to Palladium.[4]

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).[4]

Step-by-Step Protocol

Reagents:

  • Bromobenzene (1.0 eq)[1][4]

  • 2,3-Dimethylphenylboronic acid (1.2 eq)[1]

  • Pd(PPh₃)₄ (3-5 mol%)[1]

  • K₂CO₃ (2.0 eq, 2M aqueous solution)[1][4]

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve Bromobenzene and Pd(PPh₃)₄ in Toluene. Stir for 10 min to ensure catalyst solvation.

  • Activation: Add the boronic acid dissolved in Ethanol, followed by the K₂CO₃ solution.

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12-16 hours.

    • Note: Vigorous stirring is critical for phase transfer in the biphasic system.[4]

  • Work-up: Cool to RT. Separate organic layer.[3][4][5] Extract aqueous layer with Ethyl Acetate (3x).[4]

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via Silica Gel Flash Chromatography (Hexanes:EtOAc 98:2).

Visualization: Suzuki Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ph-Pd-Br) Pd0->OxAdd + Ph-Br TransMet Transmetallation (Base Activation) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Product This compound RedElim->Product Yields

Figure 1: The catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Characterization Profile

Verification of the structure requires distinct spectroscopic signatures differentiating it from isomers (like 2,6-dimethyl or 3,4-dimethyl).[1][4]

Nuclear Magnetic Resonance (NMR)[1][4]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20 - 7.50 (m, 8H): Overlapping aromatic protons from the phenyl ring and the xylyl ring.[4]

    • δ 2.35 (s, 3H): Methyl group at C3 (Meta).[4]

    • δ 2.15 (s, 3H): Methyl group at C2 (Ortho).[4]

    • Differentiation: The C2-Methyl is shielded (shifted upfield) relative to the C3-Methyl due to the ring current anisotropy of the orthogonal phenyl ring.

Mass Spectrometry (GC-MS)[1][3]
  • Molecular Ion (M⁺): m/z 182.1

  • Base Peak: m/z 167 (M - CH₃).[1][4] Loss of a methyl group is the dominant fragmentation pathway, forming a stable tropylium-like cation.[1][4]

Metabolic Stability & Reactivity

In drug development, the 2,3-dimethyl motif is often used to modulate metabolic clearance.[1][4]

Benzylic Oxidation (Cytochrome P450)

The methyl groups are the primary sites of metabolism (Phase I).[4]

  • C2-Methyl: Sterically hindered.[4][5] Oxidation here is slower.[4]

  • C3-Methyl: Sterically accessible.[4] This is the primary site for hydroxylation ("Soft Spot").[4]

Metabolic Logic: To increase half-life, medicinal chemists often replace these methyl hydrogens with Fluorine (CF₃) or Deuterium (CD₃) to block this pathway.[1][4]

Visualization: Metabolic Pathway

Metabolism Parent This compound (Lipophilic Parent) Met1 3-Hydroxymethyl metabolite (Major) Parent->Met1 CYP450 (Oxidation) Met2 2-Hydroxymethyl metabolite (Minor - Steric Hindrance) Parent->Met2 CYP450 (Slower) Acid Carboxylic Acid (Excretion) Met1->Acid ADH/ALDH

Figure 2: Predicted Phase I metabolic oxidation pathways mediated by Cytochrome P450 enzymes.[1]

Safety & Handling (GHS)[1][4]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood.[4] Avoid dust formation (if solid) or aerosol (if liquid).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl (Isomer Reference).[1][4] Retrieved from [Link][1][4]

  • NIST Mass Spectrometry Data Center. 3,3'-Dimethylbiphenyl Mass Spectrum (Isomer Comparison). Retrieved from [Link][1][4]

  • Organic Syntheses. General Procedures for Methylbiphenyl Synthesis. Org.[4][6] Synth. Coll. Vol. 5, p.412. Retrieved from [Link][1][4]

  • LookChem. this compound CAS 3864-18-4 Data Sheet. Retrieved from [Link][1][4]

Sources

Thermodynamic & Physical Characterization of 2,3-Dimethylbiphenyl (CAS 3864-18-4)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Material Scientists[1][2]

Executive Summary

In the landscape of biphenyl derivatives, 2,3-Dimethylbiphenyl (CAS 3864-18-4) occupies a unique thermodynamic niche.[1][2] Unlike its symmetrical para-substituted counterparts (e.g., 4,4'-dimethylbiphenyl) which are high-melting crystalline solids, the 2,3-isomer exhibits a melting point of approximately 42°C .[1][2] This "threshold" melting point—hovering just above standard ambient temperature but well below typical process temperatures—presents distinct challenges in handling, purification, and storage.[1][2]

This guide provides a rigorous technical analysis of CAS 3864-18-4, moving beyond basic data sheets to explore the causality of its physical states.[1][2] We examine the structural steric hindrance that disrupts crystal packing, provide validated protocols for melting point determination via Differential Scanning Calorimetry (DSC), and outline purification strategies critical for maintaining the compound's solid-state integrity.[1]

Chemical Identity & Structural Analysis

The physicochemical behavior of 2,3-dimethylbiphenyl is dictated by the steric crowding of the methyl groups at the ortho (2) and meta (3) positions relative to the phenyl ring connection.[1]

Parameter Technical Specification
CAS Number 3864-18-4
IUPAC Name 2,3-Dimethyl-1,1'-biphenyl
Molecular Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol
SMILES CC1=C(C(=CC=C1)C2=CC=CC=C2)C
Structural Feature Asymmetric substitution on Ring A; Ring B is unsubstituted.[1][2][3][4]
Steric Impact on Phase State

The 2-methyl group introduces significant torsional strain against the adjacent phenyl ring (Ring B).[1] This forces the two aromatic rings out of coplanarity to minimize steric clash between the ortho-methyl and the ortho-hydrogens of Ring B.[1][2]

  • Consequence: The molecule cannot pack as efficiently as planar biphenyls, leading to a significantly lower lattice energy and, consequently, a lower melting point (42°C) compared to 4,4'-dimethylbiphenyl (~121°C).[1]

Physical Properties Matrix

The following data aggregates experimental values and thermodynamic estimates relevant for process design.

PropertyValueCondition / Note
Melting Point (MP) 42.0 °C Sharp transition if >99% pure.[1][2] Broadens significantly with impurities.[1]
Boiling Point 273.3 °C At 760 mmHg.[1][2] High thermal stability.[1]
Density 0.973 g/cm³ At 25°C (Liquid phase).[1][2]
Refractive Index 1.559 Useful for purity checks in liquid state.[1][2]
Flash Point 117.4 °C Closed cup.
Solubility Immiscible in water.[2][5]Soluble in CHCl₃, EtOAc, Hexanes, MeOH.[1][2]
Appearance Colorless mass/liquid.[2][5]Solid in cold storage; often supercooled liquid at RT.[1][2]

The Core Analysis: Melting Point Thermodynamics

The melting point of 42°C is the critical control parameter for this compound.[1] It acts as a sensitive indicator of purity due to the Cryoscopic Effect .[1]

The "Danger Zone" of 42°C

In a typical laboratory environment (20–25°C), 2,3-dimethylbiphenyl should be a solid.[1] However, two factors often cause it to appear as a liquid or a "slush":[1][2][5]

  • Supercooling: The melt can remain liquid well below 42°C if nucleation sites (seed crystals) are absent.[1]

  • Impurity Depression: According to the freezing point depression equation

    
    , even minor impurities (1-2%) can depress the melting point below 30°C, resulting in a permanent liquid state at room temperature.[1]
    
Diagram: Phase Behavior & Impurity Logic

The following diagram illustrates the relationship between purity, temperature, and physical state.[1][5]

PhaseBehavior Pure Pure Compound (>99.5%) SolidState Solid State (Crystalline) Pure->SolidState < 42°C LiquidState Liquid State (Melt) Pure->LiquidState > 42°C Impure Impure Compound (<98%) Impure->LiquidState At 25°C (RT) Due to MP Depression SolidState->LiquidState Heating Supercooled Supercooled Liquid (Meta-stable) LiquidState->Supercooled Cooling w/o Seeds Supercooled->SolidState Nucleation/Shock

Figure 1: Phase transition logic for 2,3-Dimethylbiphenyl.[1] Note that impurities can shift the standard state at room temperature from solid to liquid.[1]

Experimental Methodologies

To accurately determine the melting point and ensure the integrity of CAS 3864-18-4, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

The Gold Standard for Low-Melting Solids.[1][2]

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan. Ensure the sample is solid (cool to 0°C if necessary before sealing).[1]

  • Equilibration: Hold at 10°C for 5 minutes.

  • Ramp: Heat from 10°C to 80°C at a rate of 5°C/min.

  • Analysis: Identify the onset temperature of the endothermic peak.

    • Acceptance Criteria: Onset should be 41.5°C ± 0.5°C. A broad peak suggests solvent entrapment or isomeric impurities.[1]

Protocol B: Capillary Method (Visual)

Suitable for quick purity checks, but prone to error due to "slush" phases.[1][2]

  • Solidification: If liquid, place the vial in a -20°C freezer for 30 minutes to induce crystallization.

  • Loading: Pack the capillary tube while the sample is cold. Keep the tube on ice if the lab is warm.[1]

  • Ramp: Use a silicon oil bath or automated apparatus. Ramp fast to 30°C, then slow to 1°C/min.

  • Observation: Record the point of the first visible meniscus (onset) and clear point (completion).[1]

    • Warning: If the range exceeds 2°C (e.g., 38–43°C), recrystallization is required.[1]

Synthesis & Purification Context

2,3-Dimethylbiphenyl is typically synthesized via Suzuki-Miyaura coupling .[1][2] The choice of catalyst and purification method directly impacts the final melting point.[1]

Synthesis Workflow

The reaction couples 2,3-dimethylphenylboronic acid with bromobenzene (or vice versa).[1]

Synthesis Boronic 2,3-Dimethylphenyl boronic acid Reaction Reflux (80-100°C) 12-24 Hours Boronic->Reaction Halide Bromobenzene Halide->Reaction Catalyst Pd(PPh3)4 / K2CO3 Solvent: Toluene/Water Catalyst->Reaction Workup Extraction (EtOAc) & Drying (MgSO4) Reaction->Workup Crude Crude Oil (Contains Pd, Homocoupling) Workup->Crude Purification Column Chromatography (Hexanes) or Recrystallization (Cold MeOH) Crude->Purification Final 2,3-Dimethylbiphenyl (MP: 42°C) Purification->Final

Figure 2: Synthesis and purification pathway.[1][2] Note that the crude product is often an oil; rigorous purification is required to achieve the crystalline solid state.[1][2]

Purification Strategy

To achieve the target MP of 42°C:

  • Distillation: Perform vacuum distillation first to remove heavy Pd residues.[1]

  • Low-Temp Recrystallization: Dissolve the distillate in minimum hot methanol. Cool slowly to room temperature, then refrigerate at 4°C, and finally freeze at -20°C.

  • Filtration: Must be done rapidly on a chilled Buchner funnel to prevent melting during filtration.

Handling & Storage Recommendations

  • Storage: Store at 2–8°C . Keeping the material solid reduces the rate of oxidation and prevents leakage from caps (liquids creep; solids do not).[1]

  • Weighing:

    • Option A (Solid): Chip the cold solid with a spatula.[1] Work quickly.

    • Option B (Liquid): If the ambient temp is >25°C, it is often more accurate to gently warm the bottle to 45°C (fully melt) and weigh by volumetric pipette or mass transfer of the liquid, rather than dealing with a semi-solid sludge.[1]

References

  • LookChem Database. (2025).[1] this compound - CAS 3864-18-4 Physical Properties. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (2025).[1] Biphenyl, 2,3-dimethyl- Thermochemical Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [2]

  • ChemicalBook. (2025).[1][7] 2,3-Dimethylbiphenyl MSDS and Properties.[1][7] Retrieved from [2]

  • PubChem. (2025).[1][4][7] Dimethylbiphenyl (mixed isomers) and Derivatives.[1][4][8][9] National Library of Medicine.[1][4] Retrieved from [2][4]

  • Suzuki, A. (1991).[1] Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides.[1] Pure & Appl.[1][9][10] Chem., 63(3), 419-422.[1] (Contextual grounding for synthesis method).

Sources

A Tale of Two Isomers: How a Methyl Group's Shift Defines the Physicochemical Landscape of Dimethylbiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of organic chemistry, even the most subtle structural modifications can precipitate profound changes in a molecule's behavior. The isomeric pair of 2,3-dimethylbiphenyl and 2,2'-dimethylbiphenyl serves as a compelling case study, illustrating how the seemingly minor relocation of a single methyl group fundamentally alters stereochemistry, physical properties, and synthetic accessibility. This guide delves into the core chemical distinctions between these two compounds, providing a comprehensive analysis grounded in established principles and experimental data. Our exploration will move from the foundational structural disparities that dictate their unique three-dimensional architectures to the practical implications for their synthesis and potential applications.

At the heart of their differences lies the concept of steric hindrance. In 2,2'-dimethylbiphenyl, the placement of methyl groups on the ortho positions of both phenyl rings creates a significant steric clash, forcing the rings to adopt a non-planar, or twisted, conformation. This restricted rotation about the central C-C bond gives rise to a fascinating phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers. In stark contrast, 2,3-dimethylbiphenyl, with one methyl group ortho and the other meta, experiences considerably less steric strain, allowing for more facile rotation and a conformational landscape devoid of stable atropisomers. This fundamental stereochemical divergence is the wellspring from which most of their other differing properties flow.

Comparative Physicochemical Properties

A quantitative comparison of the physical properties of 2,3-dimethylbiphenyl and 2,2'-dimethylbiphenyl reveals the tangible consequences of their structural differences. The data, summarized in the table below, has been aggregated from various chemical data sources.

Property2,3-Dimethylbiphenyl2,2'-DimethylbiphenylRationale for a Key Difference
Molecular Formula C₁₄H₁₄C₁₄H₁₄Identical
Molecular Weight 182.26 g/mol [1]182.26 g/mol [2][3]Identical
Melting Point 42 °C[1]18 °CThe less symmetric structure of 2,3-dimethylbiphenyl may allow for more efficient crystal packing, leading to a higher melting point.
Boiling Point 273.3 °C at 760 mmHg[1]259 °CThe subtle differences in intermolecular forces arising from their distinct shapes likely contribute to this difference.
Density 0.973 g/cm³[1]0.989 g/mL at 25 °CThe twisted nature of 2,2'-dimethylbiphenyl may allow for slightly denser packing in the liquid state.
Refractive Index 1.559[1]n20/D 1.5745Reflects differences in how light passes through the respective electronic environments of the molecules.
Atropisomerism NoYes[4]The ortho-substituents in 2,2'-dimethylbiphenyl create a significant rotational barrier, leading to separable enantiomers.[4]

Spectroscopic Signatures: A Window into Molecular Structure

The structural nuances of these isomers are clearly reflected in their spectroscopic data. While a full spectral analysis is beyond the scope of this guide, a comparison of their expected ¹H and ¹³C NMR, as well as IR spectra, highlights key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In 2,3-dimethylbiphenyl, the aromatic region would be expected to be more complex due to the lower symmetry. The protons on each ring would experience distinct electronic environments. For 2,2'-dimethylbiphenyl, the symmetry (C₂ axis) would simplify the spectrum to some extent, but the twisted nature of the molecule would still result in a complex pattern. The methyl protons in both isomers would appear as singlets in the upfield region.

  • ¹³C NMR: The number of unique carbon signals will directly correspond to the symmetry of the molecules. 2,3-dimethylbiphenyl, being less symmetric, would exhibit 14 distinct signals. In contrast, due to the C₂ symmetry of 2,2'-dimethylbiphenyl, we would expect to see only 7 signals in its proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectra of both compounds would be dominated by C-H stretching vibrations from the aromatic rings and methyl groups (typically in the 3100-2850 cm⁻¹ region) and C-C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹).[5][6] The "fingerprint" region (below 1500 cm⁻¹) would show unique patterns of absorption for each isomer, allowing for their differentiation. Key vibrations would include C-H out-of-plane bending, which is sensitive to the substitution pattern on the benzene rings.

Synthetic Strategies: Navigating Steric Challenges

The synthesis of dimethylbiphenyls often relies on modern cross-coupling reactions. However, the steric hindrance in 2,2'-dimethylbiphenyl presents a greater synthetic challenge compared to its 2,3-isomer.

Synthesis of 2,3-Dimethylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is well-suited for the synthesis of 2,3-dimethylbiphenyl, where steric hindrance is less of a concern.[7][8] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

G cluster_reactants Reactants cluster_reagents Reagents 2_bromo_m_xylene 2-bromo-m-xylene reaction_center 2_bromo_m_xylene->reaction_center phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_center Catalyst Base Na₂CO₃ Base->reaction_center Base Solvent Toluene/Water Solvent->reaction_center Solvent product 2,3-Dimethylbiphenyl reaction_center->product

Caption: Suzuki-Miyaura coupling for 2,3-dimethylbiphenyl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-m-xylene (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base, such as sodium carbonate (2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,3-dimethylbiphenyl.

Causality in Experimental Choices: The use of a biphasic solvent system (toluene/water) and an inorganic base is crucial for the catalytic cycle of the Suzuki reaction. The base activates the boronic acid, and the two phases facilitate the transfer of species between the organic and aqueous layers where different steps of the catalytic cycle occur.

Synthesis of 2,2'-Dimethylbiphenyl via Ullmann Coupling

Due to the significant steric hindrance around the reaction centers, the synthesis of 2,2'-dimethylbiphenyl can be more challenging. The classical Ullmann coupling, which involves the copper-mediated coupling of two aryl halides, is a viable, albeit often harsh, method.[9][10]

G 2_iodotoluene 2-Iodotoluene (2 equiv) reaction_center 2_iodotoluene->reaction_center Copper Copper Powder (excess) Copper->reaction_center Mediator product 2,2'-Dimethylbiphenyl reaction_center->product High Temperature

Caption: Ullmann coupling for 2,2'-dimethylbiphenyl synthesis.

Experimental Protocol: Ullmann Coupling

  • Reactant Preparation: In a dry reaction vessel, combine 2-iodotoluene (1.0 equiv) and activated copper powder (at least 2.0 equiv). The activation of copper can be achieved by washing with a dilute acid, water, ethanol, and ether, then drying under vacuum.

  • Reaction Execution: Heat the mixture to a high temperature (typically > 200 °C), often without a solvent or in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene. The reaction is typically run for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the organic components. The copper and copper salts are removed by filtration. The filtrate is then washed, dried, and concentrated. The crude 2,2'-dimethylbiphenyl is purified by distillation or column chromatography.

Causality in Experimental Choices: The high temperatures required for the Ullmann reaction are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. The use of an excess of activated copper powder provides a large surface area for the reaction to occur.

Atropisomerism in 2,2'-Dimethylbiphenyl: A Consequence of Steric Strain

The defining characteristic of 2,2'-dimethylbiphenyl is its atropisomerism, a form of chirality arising from restricted rotation about a single bond. The steric repulsion between the two ortho-methyl groups creates a significant energy barrier to rotation around the biphenyl linkage. If this barrier is large enough, the two non-superimposable, mirror-image conformations (enantiomers) can be isolated at room temperature.[4]

G cluster_atropisomerism Atropisomerism in 2,2'-Dimethylbiphenyl Twisted_Conformation_1 Enantiomer 1 Planar_Transition_State Planar Transition State (High Energy) Twisted_Conformation_1->Planar_Transition_State Rotation Twisted_Conformation_2 Enantiomer 2 Twisted_Conformation_2->Planar_Transition_State Rotation Planar_Transition_State->Twisted_Conformation_1 Rotation Planar_Transition_State->Twisted_Conformation_2 Rotation

Caption: Rotational barrier leading to atropisomerism.

This phenomenon is not observed in 2,3-dimethylbiphenyl because the meta-position of one of the methyl groups does not impose a significant steric barrier to rotation.

Reactivity and Applications: Divergent Paths

The structural and electronic differences between the two isomers can influence their reactivity in subsequent chemical transformations. For instance, the twisted nature of 2,2'-dimethylbiphenyl may affect the accessibility of the aromatic rings to reagents in reactions like electrophilic aromatic substitution.

In terms of applications, substituted biphenyls are important structural motifs in medicinal chemistry, materials science, and as ligands in catalysis.[] The chirality of 2,2'-dimethylbiphenyl and its derivatives makes them particularly interesting as potential chiral ligands in asymmetric catalysis or as chiral building blocks in the synthesis of complex molecules. 2,3-dimethylbiphenyl, on the other hand, can serve as a non-chiral building block in the synthesis of various organic materials and fine chemicals.[1]

Conclusion

The comparison of 2,3-dimethylbiphenyl and 2,2'-dimethylbiphenyl offers a powerful illustration of structure-property relationships in organic chemistry. A simple shift in the position of a methyl group transforms a relatively conformationally mobile molecule into one that exhibits the fascinating property of atropisomerism. This fundamental difference has cascading effects on their physical properties, spectroscopic signatures, and the strategies required for their synthesis. For researchers in drug discovery and materials science, a thorough understanding of these isomeric distinctions is paramount for the rational design and synthesis of novel molecules with tailored properties.

References

  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available at: [Link]

  • J&K Scientific LLC. Ullmann Reaction. Available at: [Link]

  • Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • ATP STAR Kota. Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota. YouTube. Published September 25, 2016. Available at: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Available at: [Link]

  • PubChem. 2,2'-Dimethylbiphenyl. Available at: [Link]

  • NIST. 2,2'-Dimethylbiphenyl. Available at: [Link]

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  • SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di‐ and Tri‐ortho‐Substituted Biaryls. Available at: [Link]

  • Request PDF. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Available at: [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • DSpace. NOTE Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviou. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Available at: [Link]

  • ResearchGate. Heat capacity and thermodynamic functions of 2-methylbiphenyl and 3,3′-dimethylbiphenyl in the range of 6 to 372 K. Available at: [Link]

  • PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Available at: [Link]

  • ResearchGate. (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Filo. Optical activity in Ortho Ortho di substituted bi phenyl. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • MDPI. On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Available at: [Link]

  • MDPI. Special Issue : Research of Organic Chemicals for Biological Applications. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Available at: [Link]

  • Catalog. 2,2'-Dimethylbiphenyl: Experimental and Derived Thermodynamic Properties. Available at: [Link]

  • Westmont College. STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Available at: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • The Role of the Transient Atropisomerism and Chirality of Flurbiprofen Unveiled by Laser‐Ablation Rotational Spectroscopy. Available at: [Link]

  • YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Published December 18, 2019. Available at: [Link]

  • Doc Brown's Chemistry. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... Available at: [Link]

  • NIST. 3,3'-Dimethylbiphenyl. Available at: [Link]

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  • LookChem. 2,3-Dimethyl-1,1'-biphenyl. Available at: [Link]

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The Critical Nature of Isomeric Purity in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomeric Purity of 2,3-Dimethyl-1,1'-biphenyl

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and verifying the isomeric purity of this compound. Adherence to stringent purity standards is critical, as the pharmacological and toxicological profiles of isomeric impurities can differ significantly from the active pharmaceutical ingredient (API).

In the synthesis of complex organic molecules such as this compound, the formation of positional isomers is a common challenge. These isomers, while possessing the same molecular formula and weight, can exhibit distinct three-dimensional structures. Such structural variations can lead to altered binding affinities for biological targets, different metabolic pathways, and potentially unforeseen toxicities. Therefore, the rigorous control and accurate quantification of isomeric impurities are mandated by regulatory bodies and are essential for ensuring the safety and efficacy of pharmaceutical products.

Genesis of Isomeric Impurities in the Synthesis of this compound

The primary synthetic routes to biphenyl scaffolds, such as the Suzuki-Miyaura cross-coupling and Ullmann condensation, are highly effective but can also generate a profile of related isomeric impurities.[1]

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] In the context of synthesizing this compound, the coupling of an appropriately substituted aryl halide with an arylboronic acid can be accompanied by side reactions. A significant source of isomeric impurities is the homocoupling of the starting arylboronic acid, which can lead to the formation of symmetrically substituted dimethylbiphenyls. For instance, if a 3-methylphenylboronic acid were used, its homocoupling would yield 3,3'-Dimethyl-1,1'-biphenyl.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of two aryl halides.[2] While effective, the high temperatures often required can lead to a lack of selectivity and the formation of various positional isomers through homocoupling and other side reactions.[2]

Based on these common synthetic pathways, the following are potential and likely isomeric impurities of this compound:

  • 2,2'-Dimethyl-1,1'-biphenyl

  • 3,3'-Dimethyl-1,1'-biphenyl

  • 4,4'-Dimethyl-1,1'-biphenyl

  • 2,4'-Dimethyl-1,1'-biphenyl

  • 3,4'-Dimethyl-1,1'-biphenyl

  • 2,6-Dimethyl-1,1'-biphenyl

Analytical Methodologies for Isomeric Purity Assessment

The separation of positional isomers is a significant analytical challenge due to their similar physicochemical properties. High-resolution capillary gas chromatography (GC) and specialized High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography (GC) for High-Resolution Separation

Capillary GC, with its high efficiency, is exceptionally well-suited for separating volatile and semi-volatile isomers. The choice of the stationary phase is paramount for achieving the desired selectivity.

Recommended GC Method:

A high-resolution capillary GC system equipped with a flame ionization detector (FID) is recommended for its robustness and wide linear range.

ParameterRecommended SettingRationale
Column Medium polarity, e.g., 50% Phenyl Polysilphenylene-siloxane (BPX50) or similarPhenyl-containing phases enhance selectivity for aromatic compounds through π-π interactions, which are crucial for separating positional isomers.[3]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.
Carrier Gas Helium or Hydrogen
Inlet Temp. 280 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 5 °C/min, hold 5 minA temperature gradient is necessary to elute the various isomers with good separation and peak shape.
Detector FID at 300 °CFID is a universal detector for hydrocarbons and offers high sensitivity.

Expected Elution Order: The elution order in GC is primarily dependent on the boiling points of the isomers and their interaction with the stationary phase. Generally, isomers with lower boiling points will elute first. Steric hindrance around the biphenyl linkage can also influence retention.

High-Performance Liquid Chromatography (HPLC) for Enhanced Selectivity

Reversed-phase HPLC offers an orthogonal approach to GC. The unique selectivities of phenyl-based stationary phases are particularly advantageous for resolving aromatic isomers.[4]

Recommended HPLC Method:

An HPLC system with a Diode Array Detector (DAD) or UV detector is suitable for this analysis.

ParameterRecommended SettingRationale
Column Biphenyl or Phenyl-Hexyl phase, e.g., Ascentis Express BiphenylThese phases provide enhanced π-π and mild steric interactions, which are highly effective for separating aromatic positional isomers that may co-elute on standard C18 columns.[5]
Dimensions 150 mm x 4.6 mm, 2.7 µm particle sizeProvides high efficiency and resolution.
Mobile Phase Acetonitrile and WaterA gradient elution is recommended to achieve optimal separation.
Gradient 50% Acetonitrile to 95% Acetonitrile over 20 minutesA gradient allows for the separation of isomers with varying hydrophobicities.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nmBiphenyl systems exhibit strong UV absorbance at this wavelength.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its isomers. This is demonstrated by achieving baseline resolution between the this compound peak and all potential isomeric impurity peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the reporting limit to 120% of the specification for impurities).

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies, where known amounts of the isomeric impurities are added to a pure sample of this compound.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

G cluster_0 Method Development cluster_2 Routine Use Dev Analytical Method Development Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Quality Control Robustness->Routine

Caption: Workflow for Analytical Method Validation.

Isomeric Purity Standards: Preparation and Certification

The availability of high-purity reference standards for this compound and its potential isomeric impurities is a prerequisite for accurate quantitative analysis. While some isomers may be commercially available, in-house synthesis and purification are often necessary.

Step-by-Step Protocol for In-House Standard Preparation:

  • Synthesis: Synthesize the target isomer (e.g., 2,2'-Dimethyl-1,1'-biphenyl via Ullmann homocoupling of 2-iodotoluene) using established literature procedures.[7][8]

  • Purification: Purify the crude product using techniques such as fractional distillation under reduced pressure and/or preparative chromatography.

  • Characterization and Identity Confirmation:

    • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any residual starting materials or byproducts.[8] The substitution pattern of the dimethylbiphenyls will give rise to unique chemical shifts and coupling patterns.

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound.[9]

    • Purity Assessment by GC/HPLC: Use the validated analytical method to determine the purity of the synthesized standard.

  • Certification of Purity:

    • Quantitative NMR (qNMR): This is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. A certified reference material of an unrelated compound is used as an internal standard.

    • Mass Balance: The purity can also be determined by subtracting the percentages of all identified impurities (isomeric, organic, inorganic, water, and residual solvents) from 100%.

G Synthesis Synthesis of Isomer Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Assessment (GC/HPLC, qNMR) Characterization->Purity_Analysis Certification Certification of Purity Purity_Analysis->Certification Documentation Certificate of Analysis Certification->Documentation

Caption: Workflow for Reference Standard Certification.

Conclusion

Establishing the isomeric purity of this compound is a multi-faceted process that requires a deep understanding of its synthetic origins, the development of highly selective analytical methods, and the availability of well-characterized reference standards. By employing high-resolution GC and specialized HPLC techniques, and adhering to rigorous validation protocols as outlined by ICH, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their materials.

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,3'-dimethyl-. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of biphenyl. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-, and biphenyl, 3,3'-dimethoxy-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

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Steric Control in 2,3-Disubstituted Biphenyls: A Guide to the Buttressing Effect and Atropisomeric Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and synthetic challenges associated with 2,3-disubstituted biphenyls . Unlike simple 2,2'-disubstituted systems, where steric bulk is the primary driver of rotational hindrance, 2,3-systems introduce a secondary "buttressing effect." This effect significantly amplifies the rotational energy barrier (


), often converting rapidly racemizing conformers into stable atropisomers. This guide provides researchers with the mechanistic understanding, quantitative data, and validated synthetic protocols necessary to exploit this structural motif in drug discovery and materials science.

Part 1: The Mechanistic Core – The Buttressing Effect

The rotation around the C1–C1' bond in biphenyls is restricted by the steric clash of ortho substituents (positions 2, 2', 6, 6'). However, in 2,3-disubstituted systems , the substituent at position 3 plays a critical, often overlooked role.

The Mechanism

In a monosubstituted ortho system (e.g., 2-methylbiphenyl), the ortho substituent can alleviate steric strain during rotation by bending away from the opposing ring (out-of-plane bending).

In a 2,3-disubstituted system , the substituent at position 3 spatially restricts the position 2 substituent. It effectively "props up" or "buttresses" the ortho group, preventing it from bending away to relieve strain.[1] This forces the ortho substituent to maintain a rigid trajectory during rotation, drastically increasing the energy of the transition state.

Visualization: The Buttressing Interaction

The following diagram illustrates the steric cascade where the 3-substituent (Meta_Sub) reinforces the 2-substituent (Ortho_Sub), increasing the effective steric radius against the opposing ring.

ButtressingEffect cluster_RingA Ring A (Substituted) cluster_RingB Ring B (Opposing) C3 C3 Position (Meta) C2 C2 Position (Ortho) C3->C2 Buttressing Force (Prevents bending) C2_Prime C2' Position (Steric Clash Zone) C2->C2_Prime Primary Steric Repulsion (High Energy Barrier) C1 C1 (Pivot) C1->C3 C1->C2

Figure 1: Mechanistic flow of the buttressing effect. The C3 substituent restricts the conformational freedom of the C2 substituent, maximizing the steric clash with Ring B.

Part 2: Quantitative Assessment of Rotational Barriers

To design stable atropisomers, one must quantify the impact of the buttressing effect. The table below compares the rotational energy barriers of non-buttressed vs. buttressed systems. Note the non-linear increase in stability when the 3-position is substituted.

Table 1: Impact of Buttressing on Rotational Barriers ( )
Compound StructureSubstituent PatternButtressing Present?

(kcal/mol)
Half-life (

) at 25°C
Classification (LaPlante)
Biphenyl UnsubstitutedNo~6.0PicosecondsClass 1 (Achiral)
2-Methylbiphenyl 2-MeNo~10-12MicrosecondsClass 1 (Achiral)
2,2'-Dimethylbiphenyl 2,2'-diMeNo~17-19MinutesClass 1/2 Borderline
2,3-Dimethylbiphenyl 2,3-diMe (vs H)Yes ~15-16SecondsClass 1
2,2',3,3'-Tetramethylbiphenyl 2,2',3,3'-tetraMeYes (Double) > 28.0 Years Class 3 (Stable)
2,2'-Bis(CF3)biphenyl 2,2'-diCF3No~19.5~10 MinutesClass 2 (Unstable)
2,2'-Bis(CF3)-3,3'-diMe-biphenyl 2,2'-diCF3-3,3'-diMeYes > 30.0 Stable Class 3 (Stable)

Key Insight: Adding a methyl group at the 3-position to a 2-substituted system can raise the rotational barrier by 3–5 kcal/mol. In drug design, this increase is often the difference between a liability (rapid racemization) and a viable drug candidate (stable single enantiomer).

Part 3: Synthetic Strategies

Synthesizing 2,3-disubstituted biphenyls via Suzuki-Miyaura coupling is notoriously difficult due to the very steric hindrance that makes them valuable. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often fail, resulting in protodeboronation or low yields.

Validated Protocol: High-Hindrance Suzuki Coupling

Objective: Coupling a 2,3-disubstituted aryl halide with an ortho-substituted boronic acid.

Reagents:

  • Catalyst Precursor: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos.

  • Base: K3PO4 (Tribasic potassium phosphate) - Crucial for hindered couplings.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solvent Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 30 minutes. Note: Oxygen is the primary cause of catalyst death in hindered couplings.

  • Charge Reagents: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd2(dba)3 (2 mol%), SPhos (8 mol%), and finely ground K3PO4 (3.0 equiv) to the vial.

    • Expert Tip: A higher ligand-to-metal ratio (4:1) helps stabilize the active Pd(0) species in sterically congested environments.

  • Reaction: Seal the vessel and heat to 100–110°C for 12–24 hours.

    • Monitoring: Use HPLC or GC-MS. TLC is often insufficient for separating atropisomers or identifying protodeboronation byproducts.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Workflow Visualization: Catalyst Cycle for Hindered Substrates

SuzukiCycle L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Chlorides) L_Pd->OxAdd Aryl Halide (Ar-X) TransMet Transmetallation (Facilitated by Base) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Sterically Demanding) TransMet->RedElim Pd(II) Complex RedElim->L_Pd Regeneration Product 2,3-Disubstituted Biphenyl (Product) RedElim->Product

Figure 2: The catalytic cycle emphasizing the critical steps for hindered substrates. SPhos is chosen specifically to facilitate the difficult Oxidative Addition and Reductive Elimination steps in crowded environments.

Part 4: Applications in Drug Discovery[5][6]

In medicinal chemistry, atropisomerism is classified into three categories based on the LaPlante scale. 2,3-Substitution is the primary engineering tool to move a scaffold from Class 2 (Liability) to Class 3 (Asset).

The LaPlante Classification & Strategy
  • Class 1 (

    
     kcal/mol):  Rapid rotation.[2][3][4] Treat as achiral.
    
    • Risk:[5] Binding penalty due to entropy loss upon binding.

  • Class 2 (

    
     kcal/mol):  Slow rotation (
    
    
    
    minutes to days).
    • Risk:[5]Major Development Liability. The compound will racemize during storage or in vivo, leading to variable efficacy and toxicity.

  • Class 3 (

    
     kcal/mol):  Locked rotation (
    
    
    
    > years).
    • Strategy: Develop as a single, stable enantiomer (atropisomer).

Decision Framework for 2,3-Systems

If your lead molecule is a Class 2 liability (e.g., a 2,2'-disubstituted biaryl), introduce a substituent at the 3-position.

  • Check 3-Position Availability: Is the 3-position metabolically labile? If yes, block with F or Cl (which also provides the buttressing effect).

  • Synthesize 3-Substituted Analog: Use the SPhos protocol described above.

  • Measure Stability: Isolate enantiomers via Chiral HPLC and perform thermal racemization studies (heating at 60°C, 80°C, 100°C) to determine

    
     and 
    
    
    
    .

DrugDesign Lead Lead Compound (2,2'-Disubstituted Biaryl) Check Assess Rotational Stability Lead->Check Class2 Class 2: Unstable (t1/2 = Hours/Days) Check->Class2 < 30 kcal/mol Strategy Apply Buttressing Strategy (Add 3-Substituent) Class2->Strategy Result Class 3: Stable Atropisomer (t1/2 > Years) Strategy->Result Steric Reinforcement Develop Develop as Single Isomer Result->Develop

Figure 3: Strategic workflow for converting unstable atropisomeric leads into developable drug candidates using the buttressing effect.

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 48(35), 6398–6401. Link

  • Barder, T. E., & Buchwald, S. L. (2007). "Improved Catalysts for the Palladium-Catalyzed Synthesis of Sterically Hindered Biaryls." Organic Letters, 6(16), 2649–2652. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • Wolf, C. (2021).[6] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.[5] (Focus on Buttressing Effect quantification).

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An In-Depth Technical Guide to 2,3-Dimethyl-1,1'-biphenyl: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 2,3-Dimethyl-1,1'-biphenyl, a substituted aromatic hydrocarbon with significant relevance in synthetic chemistry and as a structural motif in medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, prevalent synthetic methodologies, and its role as both a key reagent and a foundational scaffold for developing advanced functional molecules, including therapeutics. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and potential.

Core Chemical Identity

This compound, also known as 2,3-dimethylbiphenyl, belongs to the biphenyl class of organic compounds, characterized by two phenyl rings connected by a single C-C bond. The specific substitution pattern of two methyl groups on one of the rings at the 2 and 3 positions introduces steric and electronic effects that influence its conformation and reactivity.

Below is a summary of its primary chemical identifiers, crucial for unambiguous identification in databases, procurement, and regulatory documentation.[1][2]

IdentifierValue
IUPAC Name 1,2-dimethyl-3-phenylbenzene[2]
CAS Number 3864-18-4[1][2]
Molecular Formula C₁₄H₁₄[1][2]
Molecular Weight 182.26 g/mol [2]
Canonical SMILES CC1=C(C(=CC=C1)C2=CC=CC=C2)C[1][2]
InChI InChI=1S/C14H14/c1-11-7-6-10-14(12(11)2)13-8-4-3-5-9-13/h3-10H,1-2H3[2]
InChIKey HCAHMRPMYBVHGU-UHFFFAOYSA-N[2]

Physicochemical and Computed Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for its application in synthesis and formulation.

PropertyValueSource
Melting Point 42°CLookChem[1]
Boiling Point 273.3°C at 760 mmHgLookChem[1]
Density 0.973 g/cm³LookChem[1]
Flash Point 117.4°CLookChem[1]
XLogP3 4.3LookChem[1]
Hydrogen Bond Donors 0LookChem[1]
Hydrogen Bond Acceptors 0LookChem[1]
Rotatable Bond Count 1LookChem[1]
Refractive Index 1.559LookChem[1]

The high XLogP3 value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents and poor solubility in water. The single rotatable bond between the two phenyl rings is a defining feature of the biphenyl scaffold, allowing for torsional rotation. However, the presence of the methyl group at the ortho- (2-position) introduces steric hindrance that restricts this rotation, leading to a twisted, non-planar conformation in the ground state. This atropisomerism is a critical feature of many substituted biphenyls, often exploited in chiral ligand design and pharmacology.[3]

Synthesis and Reactivity

The synthesis of unsymmetrical biphenyls like this compound is predominantly achieved through modern cross-coupling reactions. These methods offer high yields and functional group tolerance, making them staples in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds between aryl groups. The synthesis of this compound would typically involve the palladium-catalyzed coupling of a phenylboronic acid with a 1-halo-2,3-dimethylbenzene (e.g., 1-bromo-2,3-dimethylbenzene).

The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency. This compound itself can act as a reagent in the preparation of specialized carbene complexes which, in turn, function as catalysts for Suzuki coupling reactions, highlighting its role within the synthetic chemistry ecosystem.[1]

Suzuki_Coupling_Workflow ArylHalide 1-Bromo-2,3-dimethylbenzene Reaction Reaction Vessel (Solvent, Heat) ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Reaction->Product C-C Bond Formation

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Other Synthetic Routes

While Suzuki coupling is prevalent, other methods like the Negishi (organozinc), Stille (organotin), and Ullmann (copper-mediated) reactions are also viable for synthesizing biphenyl derivatives.[4] The choice of method often depends on the availability of starting materials, functional group compatibility, and scalability requirements.

Applications in Drug Development and Research

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid yet conformationally flexible nature allows it to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets. Biphenyl derivatives are integral to a wide array of therapeutic agents, including anti-inflammatory, anti-hypertensive, and anti-cancer drugs.[4]

Role as a Core Scaffold in PD-1/PD-L1 Inhibition

A prominent and cutting-edge application of biphenyl derivatives is in the development of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[5] Therapeutic antibodies against this pathway have revolutionized cancer treatment.[6] However, small-molecule inhibitors based on scaffolds like biphenyl offer potential advantages such as oral bioavailability, better tumor penetration, and potentially different side-effect profiles.[5]

These inhibitors function by inducing the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor on T-cells.[5] This blockade prevents the deactivation of T-cells, restoring their ability to recognize and eliminate cancer cells.[7] The dimethyl-biphenyl moiety can serve as the central hydrophobic core from which other functional groups extend to interact with key residues in the PD-L1 binding pocket.

PD1_Inhibition cluster_interaction Inhibition Mechanism T_Cell T-Cell PD-1 Receptor Tumor_Cell Tumor Cell PD-L1 Ligand T_Cell->Tumor_Cell Inhibitor Biphenyl Inhibitor Tumor_Cell->Inhibitor Binding & Dimerization Inhibitor->T_Cell Interaction Blocked

Caption: Conceptual diagram of a biphenyl-based inhibitor blocking the PD-1/PD-L1 interaction.

Representative Experimental Protocol: Suzuki Coupling

To ensure trustworthiness and provide actionable insights, the following is a representative, self-validating protocol for the synthesis of a substituted biphenyl, adapted from standard laboratory procedures for Suzuki-Miyaura cross-coupling.[8]

Objective: To synthesize this compound from 1-bromo-2,3-dimethylbenzene and phenylboronic acid.

Materials:

  • 1-bromo-2,3-dimethylbenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2,3-dimethylbenzene, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue via column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol represents a standard, verifiable workflow, where the success of each step (e.g., complete consumption of starting material, isolation of a pure product) validates the overall process.

References

  • This compound. LookChem.[Link]

  • Dimethylbiphenyl (mixed isomers). PubChem, National Center for Biotechnology Information.[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry.[Link]

  • Biphenyl. Wikipedia.[Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central, National Institutes of Health.[Link]

  • Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate.[Link]

  • Small Molecule Inhibitors of Programmed Cell Death Ligand 1 (PD-L1). University of Groningen Research Portal.[Link]

  • Supporting Information for "A general palladium-catalysed Suzuki-Miyaura coupling of hindered and unreactive aryl chlorides". The Royal Society of Chemistry.[Link]

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An In-depth Technical Guide to the Solubility of 2,3-Dimethylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of molecular entities is paramount. Among these, solubility stands as a critical determinant of a compound's viability, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive technical overview of the solubility of 2,3-dimethylbiphenyl, a substituted aromatic hydrocarbon with significant potential in organic synthesis and medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper understanding of the principles governing the solubility of this compound, methodologies for its empirical determination, and its relevance in the broader context of drug discovery.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another[1][2].

1.1. Molecular Structure and Polarity of 2,3-Dimethylbiphenyl

2,3-Dimethylbiphenyl (C₁₄H₁₄, Molar Mass: 182.26 g/mol ) is a nonpolar aromatic hydrocarbon.[3] Its structure consists of two phenyl rings linked by a single bond, with two methyl groups attached to one of the rings at the 2 and 3 positions. The presence of only carbon-carbon and carbon-hydrogen bonds results in a molecule with a symmetric electron distribution and consequently, a low dipole moment.

Caption: Molecular structure of 2,3-dimethylbiphenyl.

1.2. Intermolecular Forces at Play

The primary intermolecular forces governing the solubility of 2,3-dimethylbiphenyl are London dispersion forces. These are weak, transient attractions arising from temporary fluctuations in electron density. For dissolution to occur, the energy required to overcome the solute-solute (2,3-dimethylbiphenyl crystal lattice) and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Due to its nonpolar nature, 2,3-dimethylbiphenyl is expected to be readily soluble in nonpolar organic solvents where London dispersion forces are the predominant intermolecular interactions. Conversely, it will exhibit poor solubility in highly polar solvents, such as water, where strong hydrogen bonding networks would need to be disrupted with minimal energy gain from new solute-solvent interactions. The octanol-water partition coefficient (LogP) is a quantitative measure of a compound's lipophilicity. The predicted LogP value for 2,3-dimethylbiphenyl is approximately 4.3, indicating a strong preference for nonpolar environments.[3][4]

Solubility Profile of 2,3-Dimethylbiphenyl

Table 1: Predicted Solubility of 2,3-Dimethylbiphenyl in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
HexaneNonpolarHighSimilar nonpolar nature, dominated by London dispersion forces.
TolueneNonpolarHighAromatic solvent with similar nonpolar characteristics.
DichloromethanePolar AproticModerate to HighCan engage in dipole-induced dipole interactions.
ChloroformPolar AproticModerate to HighSimilar to dichloromethane.
Ethyl AcetatePolar AproticModeratePossesses a polar carbonyl group but also a significant nonpolar component.
AcetonePolar AproticModerateThe polar carbonyl group may limit solubility compared to nonpolar solvents.[5][6]
EthanolPolar ProticLow to ModerateThe presence of a hydroxyl group and hydrogen bonding will hinder the dissolution of the nonpolar solute.[7]
MethanolPolar ProticLowMore polar than ethanol, leading to even lower solubility for nonpolar compounds.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticModerateA strong organic solvent capable of dissolving a wide range of compounds.[9][10][11]
WaterPolar ProticVery LowHighly polar nature and strong hydrogen bonding network of water make it a poor solvent for nonpolar 2,3-dimethylbiphenyl.[12][13]

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The gravimetric method is a robust and widely used technique for measuring the solubility of a solid in a liquid.[14][15]

3.1. Principle

A saturated solution of 2,3-dimethylbiphenyl is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

3.2. Materials and Equipment

  • 2,3-Dimethylbiphenyl (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven

3.3. Step-by-Step Methodology

  • Preparation of Saturated Solution: a. Add an excess amount of 2,3-dimethylbiphenyl to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated pipette. c. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: a. Accurately weigh the collection vial containing the filtered saturated solution. b. Evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at ambient temperature, in a gently heated oven, or under a stream of inert gas. For volatile solvents, a rotary evaporator can be used. The chosen method should not cause loss of the solute.

  • Drying and Weighing: a. Once the solvent has completely evaporated, place the vial in a vacuum oven at a suitable temperature (below the melting point of 2,3-dimethylbiphenyl, which is 42°C) until a constant weight is achieved.[4] b. Cool the vial in a desiccator to room temperature before each weighing. c. Record the final constant weight of the vial containing the dried solute.

3.4. Calculation of Solubility

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtrate in mL) * 100

Gravimetric_Solubility_Workflow A Equilibration (Excess solute in solvent at constant T) B Filtration (Remove undissolved solid) A->B C Solvent Evaporation (Isolate solute) B->C D Drying to Constant Weight (Remove residual solvent) C->D E Calculation (Determine solubility) D->E

Caption: Experimental workflow for gravimetric solubility determination.

Applications in Drug Discovery and Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets.

While specific applications of 2,3-dimethylbiphenyl as a final drug product are not widely documented, its role as a key intermediate in the synthesis of more complex molecules is of significant interest.[4] The methyl groups can influence the conformation of the biphenyl system and provide points for further chemical modification.

4.1. Role as a Synthetic Intermediate

2,3-Dimethylbiphenyl can serve as a starting material in multi-step syntheses of drug candidates.[4] Its solubility in a range of organic solvents is advantageous for its use in various reaction conditions. For instance, it can be a precursor in Suzuki coupling reactions to introduce additional aryl groups, a common strategy in the synthesis of bioactive compounds.

4.2. The Biphenyl Scaffold in Medicinal Chemistry

The broader biphenyl scaffold is found in drugs with diverse therapeutic applications, including:

  • Antihypertensives: The angiotensin II receptor blocker Losartan contains a biphenyl core.

  • Anti-inflammatory Agents: Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), features a biphenyl structure.

  • Antifungal Agents: Some antifungal agents incorporate the biphenyl moiety to enhance their efficacy.

The solubility of biphenyl-containing compounds is a critical factor in their development. Poor aqueous solubility can lead to low bioavailability, necessitating formulation strategies to enhance dissolution. Understanding the solubility of building blocks like 2,3-dimethylbiphenyl in organic solvents is crucial for designing efficient synthetic routes and for predicting the properties of the final drug candidates.

Conclusion

2,3-Dimethylbiphenyl is a nonpolar aromatic hydrocarbon with predicted good solubility in nonpolar organic solvents and limited solubility in polar solvents. This solubility profile is a direct consequence of its molecular structure and the dominance of London dispersion forces in its intermolecular interactions. While quantitative experimental data remains sparse, the gravimetric method provides a reliable means for its determination. The role of 2,3-dimethylbiphenyl as a synthetic intermediate, coupled with the prevalence of the biphenyl scaffold in medicinal chemistry, underscores the importance of a thorough understanding of its solubility characteristics for researchers and professionals in drug discovery and development.

References

  • LookChem. 2,3-Dimethyl-1,1'-biphenyl. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34109, Dimethylbiphenyl (mixed isomers). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications11 , 5753 (2020). [Link]

  • University of Padua. Predicting drug solubility in organic solvents mixtures. [Link]

  • LookChem. This compound. [Link]

  • Eweas, A. F. et al. Squaryl molecular metaphors - application to rational drug design and imaging agents. Mini-Reviews in Medicinal Chemistry16 , 12 (2016). [Link]

  • Cheméo. Chemical Properties of 3,3'-Dimethylbiphenyl (CAS 612-75-9). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl. [Link]

  • PharmaTutor. Determination of Solubility by Gravimetric Method. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34109, Dimethylbiphenyl (mixed isomers). [Link]

  • Cheméo. Chemical Properties of Benzyl alcohol, 2,3-dimethyl- (CAS 13651-14-4). [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Lari, G. M. et al. Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. ACS Sustainable Chemistry & Engineering6 , 1 (2018). [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Scribd. Solubility test for Organic Compounds. [Link]

  • Nazarbayev University. Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • International Journal of Scientific and Development Research. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]

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  • Google Patents. Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers.
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Methodological & Application

Application Note: High-Efficiency Synthesis of 2,3-Dimethyl-1,1'-biphenyl via Sterically Demanding Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the optimized synthesis of 2,3-dimethyl-1,1'-biphenyl (CAS: 3864-18-4). While standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) are effective for unhindered biaryls, they often fail or suffer from low turnover numbers (TON) when applied to ortho-substituted substrates due to steric inhibition of the transmetallation and reductive elimination steps.

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a dialkylbiaryl phosphine ligand designed to overcome these steric barriers. The method described ensures >95% conversion with high isolated yields (>90%), suitable for drug discovery and material science applications.

Retrosynthetic Analysis & Strategy

The target molecule features a phenyl ring coupled to a 2,3-dimethylbenzene moiety. The primary steric challenge arises from the methyl group at the C2 position (ortho to the coupling site).

Strategic Disconnection:

  • Electrophile: 1-Bromo-2,3-dimethylbenzene (Preferred over the chloride for faster oxidative addition; preferred over the iodide for cost/stability).

  • Nucleophile: Phenylboronic acid (Stable, commercially available).

  • Catalytic System: Pd(OAc)₂ / SPhos.[1]

  • Base: K₃PO₄ (Tribasic potassium phosphate) – essential for facilitating transmetallation in hindered systems.

Mechanistic Insight (The "Why")

The SPhos ligand is electron-rich, facilitating the oxidative addition of the aryl bromide. More importantly, its bulkiness promotes the reductive elimination of the sterically congested biaryl product—the rate-determining step in this specific transformation.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-2,3-dimethylbenzene TransMet Transmetallation (Rate Limiting for Hindered) OxAdd->TransMet + PhB(OH)2 / K3PO4 RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Crowd RedElim->Pd0 - this compound

Figure 1: Catalytic cycle highlighting the critical role of SPhos in stabilizing the Pd center during the sterically demanding transmetallation and reductive elimination steps.

Experimental Protocol

Reagents and Stoichiometry

The following table outlines the optimized stoichiometry for a 1.0 mmol scale reaction.

ComponentRoleReagent NameEquiv.Amount
Substrate A Electrophile1-Bromo-2,3-dimethylbenzene1.0185 mg (135 µL)
Substrate B NucleophilePhenylboronic acid1.5183 mg
Catalyst Pre-catalystPd(OAc)₂0.01 (1 mol%)2.25 mg
Ligand LigandSPhos0.02 (2 mol%)8.2 mg
Base ActivatorK₃PO₄ (anhydrous)2.0425 mg
Solvent MediumToluene / Water (20:1)N/A4.0 mL / 0.2 mL
Step-by-Step Methodology

Phase 1: Catalyst Activation & Setup

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with Phenylboronic acid (183 mg), K₃PO₄ (425 mg), Pd(OAc)₂ (2.25 mg), and SPhos (8.2 mg).

    • Note: Adding the catalyst and ligand as solids allows for in situ generation of the active Pd(0)-L species.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

Phase 2: Reaction Initiation 4. Liquid Addition: Add Toluene (4.0 mL) and Deionized Water (0.2 mL) via syringe through the septum. 5. Substrate Addition: Add 1-Bromo-2,3-dimethylbenzene (135 µL) via microliter syringe. 6. Heating: Place the vial in a pre-heated oil bath or heating block at 100°C . Stir vigorously (800-1000 rpm).

  • Visual Check: The reaction mixture should turn from a pale suspension to a dark black/brown solution within 10-15 minutes, indicating active catalyst generation.

Phase 3: Monitoring & Workup 7. Reaction Time: Run for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 95:5).

  • Rf of Product: ~0.65 (Non-polar spot).
  • Rf of Bromide: ~0.70 (Close to product, but product usually stains darker under UV/Anisaldehyde).
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
  • Extraction: Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).
  • Drying: Combine organics, wash with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification 11. Chromatography: Purify via silica gel flash chromatography using 100% Hexanes .

  • Note: The product is highly lipophilic. If separation from starting bromide is difficult, use Hexanes/Dichloromethane (98:2).

    Workflow Start Weigh Solids (Pd, Ligand, Base, Boronic Acid) Degas Purge Argon Add Solvents & Bromide Start->Degas Heat Heat 100°C (2-4 Hours) Degas->Heat Extract Workup (EtOAc/Water) Heat->Extract Purify Column Chromatography (100% Hexanes) Extract->Purify

    Figure 2: Operational workflow for the synthesis of this compound.

Quality Control & Self-Validation

To ensure the protocol was successful, compare your isolated product against these validation markers.

Physical Properties[2]
  • Appearance: Colorless oil or low-melting white solid.

  • Melting Point: 40–42 °C [1].[2]

NMR Characterization (Diagnostic Peaks)

The presence of two distinct methyl singlets is the primary confirmation of the 2,3-substitution pattern.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.35 – 7.45Multiplet5HPhenyl Ring (H2'-H6')
¹H 7.10 – 7.20Multiplet3HDimethyl Ring (H4, H5, H6)
¹H 2.34 Singlet 3H C3-CH₃
¹H 2.15 Singlet 3H C2-CH₃

Interpretation: The C2-methyl group (2.15 ppm) is shielded relative to the C3-methyl group due to the anisotropic effect of the orthogonal phenyl ring. If you see only one methyl peak, you may have formed the homocoupled byproduct or failed to couple.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Inactive CatalystEnsure Pd(OAc)₂ is yellow/brown (not black) before use. Re-degas solvents thoroughly.
Homocoupling (Biphenyl) Oxidation of Boronic AcidReduce exposure to air. Add boronic acid last or use a slow addition method.
Protodeboronation Base too strong/wetSwitch from K₃PO₄ to K₂CO₃ or reduce water ratio. Ensure reaction temp is stable.

References

  • National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 2,3'-dimethyl- Mass Spectrum and Physical Data.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • ChemicalBook. this compound NMR and Physical Properties.

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Application Notes and Protocols: 2,3-Dimethylbiphenyl as a Precursor for High-Performance Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 2,3-Dimethylbiphenyl in Ligand Design

In the landscape of homogeneous catalysis, phosphine ligands are indispensable tools that dictate the efficacy, selectivity, and scope of transition metal-catalyzed reactions.[1][2] Among these, biaryl phosphines have established themselves as a privileged class of ligands, particularly in palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry.[3] Their success is largely attributed to a combination of steric bulk and electron-richness, which promotes crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]

This document outlines the synthesis and application of a novel phosphine ligand derived from 2,3-dimethylbiphenyl. The strategic placement of the two methyl groups on one of the phenyl rings is not arbitrary. This substitution pattern is hypothesized to create a unique steric environment around the phosphorus atom and the coordinated metal center. The ortho-methyl group forces a dihedral angle between the two phenyl rings, creating a bulky, three-dimensional pocket, while the meta-methyl group provides additional steric hindrance and enhances the ligand's electron-donating ability. These features are highly desirable for promoting challenging cross-coupling reactions, potentially leading to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs).

While direct literature on the use of 2,3-dimethylbiphenyl as a ligand precursor is sparse, this guide provides a robust and scientifically-grounded proposed pathway for its use. The protocols herein are based on well-established and analogous synthetic methodologies for creating biaryl phosphine ligands.[5][6]

Part 1: Synthesis of (2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine

The synthesis of the target ligand from 2,3-dimethylbiphenyl is a multi-step process that first involves the strategic functionalization of the biphenyl backbone to enable the introduction of the phosphine moiety. A reliable method involves bromination followed by a lithium-halogen exchange and subsequent phosphination.

Experimental Workflow: Ligand Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Lithiation & Phosphination A 2,3-Dimethylbiphenyl B N-Bromosuccinimide (NBS), FeBr3 (cat.), CH2Cl2 A->B Reagents C 2-Bromo-2',3'-dimethyl-1,1'-biphenyl B->C Product D 2-Bromo-2',3'-dimethyl-1,1'-biphenyl E 1. n-BuLi, THF, -78 °C 2. ClP(Cy)2 C->E Intermediate D->E Reagents F Target Ligand: (2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine E->F Product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)L_n-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)2 + Base ArBOH->Transmetal

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Biaryl Phosphine Ligands from 2,3-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the rational design and synthesis of advanced biaryl phosphine ligands, utilizing 2,3-dimethylbiphenyl as a strategic starting material. Biaryl phosphine ligands are cornerstones of modern transition-metal catalysis, enabling challenging cross-coupling reactions that are pivotal in pharmaceutical and materials science.[1][2][3][4] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from regioselective functionalization via directed ortho-metalation (DoM) to the final phosphination. We present detailed, field-tested protocols, mechanistic insights, and data-driven guidance to empower researchers in the development of next-generation catalysts.

Introduction: The Imperative for Ligand Innovation

The transformative power of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is fundamentally reliant on the performance of the supporting phosphine ligands.[1][5][6] Ligands are not passive spectators; they actively modulate the catalyst's stability, reactivity, and selectivity by fine-tuning the steric and electronic environment of the metal center.[7] Bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands," have proven exceptionally effective, promoting crucial steps in the catalytic cycle like oxidative addition and reductive elimination, even with unreactive substrates like aryl chlorides.[3]

The 2,3-dimethylbiphenyl scaffold offers a unique platform for ligand design. The methyl groups introduce specific steric constraints and electronic properties that can be leveraged to create ligands with novel catalytic activities. However, the synthesis of such ligands requires a precise and regioselective strategy to install the phosphine moiety at the correct position. This guide details a robust approach centered on the powerful technique of Directed Ortho-Metalation (DoM).[8][9][10]

Overall Synthetic Strategy: A DoM-Centric Approach

The core challenge in utilizing 2,3-dimethylbiphenyl is achieving regioselective C-H activation to introduce the phosphorus atom. Electrophilic aromatic substitution on this scaffold would likely lead to a mixture of products with poor selectivity.[11] Therefore, our strategy hinges on the installation of a Directed Metalation Group (DMG) to precisely control the site of functionalization.

The proposed synthetic pathway involves three key stages:

  • DMG Installation: Functionalization of the 2,3-dimethylbiphenyl core to introduce a potent DMG, such as a tertiary amide.

  • Directed Ortho-Metalation (DoM): Regioselective deprotonation at the position ortho to the DMG using a strong organolithium base.[9][12]

  • Electrophilic Quench: Trapping the resulting aryllithium intermediate with a chlorophosphine electrophile to forge the C-P bond and yield the target ligand.

G cluster_0 Overall Synthetic Workflow Start 2,3-Dimethylbiphenyl Step1 Step 1: DMG Installation (e.g., Suzuki Coupling or Friedel-Crafts) Start->Step1 Intermediate DMG-Functionalized 2,3-Dimethylbiphenyl Step1->Intermediate Step2 Step 2: Directed Ortho-Metalation (s-BuLi, TMEDA, -78 °C) Intermediate->Step2 Aryllithium Aryllithium Intermediate Step2->Aryllithium Step3 Step 3: Phosphination (Quench with R₂PCl) Aryllithium->Step3 Final Target Biaryl Phosphine Ligand Step3->Final

Caption: High-level workflow for ligand synthesis.

Mechanistic Rationale & Experimental Design

A deep understanding of the "why" behind each experimental choice is critical for troubleshooting and adaptation.

The Directed Metalation Group (DMG): The Key to Regiocontrol

The DMG is the linchpin of this strategy. It functions by coordinating to the Lewis acidic organolithium reagent, temporarily holding it in proximity to a specific ortho-proton and dramatically increasing that proton's acidity, facilitating its removal.[10]

  • Why a Tertiary Amide? Groups like N,N-diethylcarboxamide (-CONEt₂) are among the most powerful DMGs.[8][9] The carbonyl oxygen acts as an excellent coordination site for the lithium cation. The ethyl groups provide steric bulk that enhances solubility and prevents undesired side reactions.

  • Installation Strategy: The DMG can be installed on an aryl ring which is then coupled to a 2,3-dimethylphenylboronic acid derivative via a Suzuki-Miyaura reaction. This provides a convergent and highly flexible route to the necessary precursor.[2][13]

The Lithiation Step: Precision Under Inert Conditions

This is the most sensitive step, demanding rigorous anhydrous and anaerobic conditions.

  • Choice of Base: While n-butyllithium (n-BuLi) is common, sec-butyllithium (s-BuLi) is often more effective for deprotonating sterically hindered positions.[9] Its increased basicity and steric profile can accelerate the reaction at low temperatures.

  • The Role of TMEDA: Tetramethylethylenediamine (TMEDA) is a crucial additive. It is a bidentate chelating agent for lithium, breaking down the hexameric or tetrameric aggregates of organolithium reagents into more reactive monomers or dimers. This significantly enhances the rate of deprotonation.

  • Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium reagent or attack at other sites on the molecule.

G cluster_1 Mechanism of Directed Ortho-Metalation Substrate Substrate (Ar-DMG) Complex Pre-lithiation Complex (Coordination) Substrate->Complex Coordination Base s-BuLi • TMEDA (Reactive Monomer) Base->Complex TransitionState Six-Membered Transition State Complex->TransitionState Deprotonation Product Aryllithium Intermediate TransitionState->Product

Caption: The role of the DMG in coordinating the base.

The Phosphination Quench: Forging the C-P Bond

The choice of the phosphorus electrophile dictates the properties of the final ligand.

  • Why Dicyclohexylphosphine? Ligands bearing dicyclohexylphosphine (-PCy₂) or di-tert-butylphosphine (-P(t-Bu)₂) groups are highly effective in catalysis. These bulky, electron-donating alkyl groups enhance the electron density on the palladium center, which promotes the rate-limiting oxidative addition step in many cross-coupling reactions.[3]

  • Reaction Conditions: The newly formed aryllithium is a potent nucleophile. It readily attacks the electrophilic phosphorus center of dicyclohexylchlorophosphine (Cy₂PCl), displacing the chloride and forming the desired C-P bond. This reaction is typically very fast, even at low temperatures.

Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents and chlorophosphines must be conducted under a strict inert atmosphere (Nitrogen or Argon) in oven-dried glassware. Organolithium reagents are pyrophoric and react violently with water. Chlorophosphines are corrosive and toxic. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2'-(N,N-diethylcarbamoyl)-2,3-dimethyl-1,1'-biphenyl (DMG Precursor)

This protocol assumes the use of a Suzuki-Miyaura coupling to construct the biphenyl backbone.

ReagentMWAmountMmolEquiv.
2-Bromo-N,N-diethylbenzamide256.142.56 g10.01.0
2,3-Dimethylphenylboronic acid149.991.80 g12.01.2
Pd(PPh₃)₄1155.56231 mg0.200.02
K₂CO₃ (2M aq. solution)138.2115 mL30.03.0
Toluene-50 mL--

Procedure:

  • To an oven-dried 250 mL Schlenk flask, add 2-bromo-N,N-diethylbenzamide, 2,3-dimethylphenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (50 mL) via cannula, followed by the 2M aqueous potassium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The mixture will turn from yellow to dark brown/black.

  • Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound as a pale yellow oil. (Typical yield: 80-90%).

Protocol 2: Synthesis of (2'-(Dicyclohexylphosphino)-2,3-dimethyl-[1,1'-biphenyl])-N,N-diethylcarboxamide
ReagentMWAmountMmolEquiv.
DMG Precursor (from Prot. 1)281.402.81 g10.01.0
TMEDA116.241.8 mL12.01.2
s-BuLi (1.4 M in cyclohexane)64.068.6 mL12.01.2
Dicyclohexylchlorophosphine232.752.56 g11.01.1
Anhydrous THF-100 mL--

Procedure:

  • To an oven-dried 500 mL Schlenk flask, add the DMG precursor. Evacuate and backfill with argon.

  • Dissolve the precursor in anhydrous THF (100 mL) via cannula. Add TMEDA via syringe.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise via syringe over 20 minutes. The solution may turn a deep red or orange color, indicating anion formation. Stir at -78 °C for 2 hours.

  • In a separate oven-dried flask, dissolve dicyclohexylchlorophosphine in anhydrous THF (20 mL).

  • Add the dicyclohexylchlorophosphine solution dropwise to the aryllithium solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is an air-stable solid. Purify by recrystallization from deoxygenated ethanol or by flash chromatography under an inert atmosphere to yield the final phosphine ligand as a white solid. (Typical yield: 70-85%).

Conclusion

The synthetic route detailed herein provides a robust and adaptable methodology for accessing novel biaryl phosphine ligands based on the 2,3-dimethylbiphenyl scaffold. By leveraging the precision of Directed Ortho-Metalation, this strategy overcomes the inherent challenge of regioselectivity in substituted biaryl systems. The resulting ligands, with their unique steric and electronic profiles, are promising candidates for enhancing the performance of catalysts in a wide array of cross-coupling reactions. This guide serves as both a practical protocol and a conceptual framework for the rational design of next-generation ligands tailored to specific catalytic challenges in drug development and materials science.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6414-6435. [Link]

  • Google Patents. (2022). Process for preparing biaryl phosphine compounds (CN114805435A).
  • Google Patents. (2015). Method for synthesizing bis(dicyclohexylphosphine)alkane (CN104558029A).
  • Purdue University Graduate School. (n.d.). GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES. [Link]

  • Bungu, A., & Otto, S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27365-27377. [Link]

  • Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • European Patent Office. (1990). Biphenyl derivatives, process for preparing the same and intermediates therefor (EP 0401125 B1). [Link]

  • Lithium Link. (2003). Directed (ortho) Metallation. [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). Directed Ortho Metalation. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands. [Link]

  • ResearchGate. (2018). Synthesis of Aryl Phosphines by Phosphination with Triphenylphosphine Catalyzed by Palladium on Charcoal. [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. [Link]

  • Google Patents. (2013). Processes for the preparation of biphenyl compounds (US8530689B2).
  • Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • National Institutes of Health. (2015). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. [Link]

  • National Institutes of Health. (2020). α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. [Link]

  • DSpace@MIT. (n.d.). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. [Link]

  • Wiley Online Library. (2016). Metal Free Bi(hetero)aryl Synthesis: A Benzyne Truce–Smiles Rearrangement. [Link]

  • ACS Publications. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]

  • ACS Publications. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link]

  • PolyU Institutional Research Archive. (n.d.). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. [Link]

  • Slideshare. (n.d.). Directed ortho lithiation of biphenyl. [Link]

  • National Institutes of Health. (2009). Influence of biaryl phosphine structure on C-N and C-C bond formation. [Link]

  • Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. [Link]

  • National Institutes of Health. (2013). P-arylation: arynes to aryl-phosphonates, -phosphinates, and -phosphine oxides. [Link]

  • National Institutes of Health. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Synthesis of a library of XPhos ligand derivatives by functional group.... [Link]

  • Organic Syntheses. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]

  • Google Patents. (2021). Process for the preparation of biphenylamines (WO2021014437A1).

Sources

Advanced Protocol: Synthesis and Application of 2,3-Dimethyl-1,1'-biphenyl in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis and optimization of liquid crystal (LC) materials. It details the synthesis, purification, and strategic application of 2,3-Dimethyl-1,1'-biphenyl (CAS: 3864-18-4), a critical intermediate for generating laterally substituted mesogenic cores.

Part 1: Strategic Rationale & Mesogenic Physics

In the design of thermotropic liquid crystals, particularly for nematic mixtures used in high-speed displays and photonic devices, viscosity and melting point depression are paramount.

Standard biphenyl cores (e.g., 4-cyano-4'-pentylbiphenyl, 5CB) often exhibit high crystallinity. Lateral substitution is the primary strategy to disrupt efficient packing, thereby lowering the melting point (


) and suppressing smectic phases in favor of the desired nematic phase.

Why this compound? Unlike symmetric substitutions (e.g., 2,2' or 3,3'), the 2,3-dimethyl pattern introduces a specific "molecular twist" and asymmetry:

  • Steric Torsion: The methyl group at the 2-position forces the two phenyl rings out of coplanarity (dihedral angle

    
    ). This reduces 
    
    
    
    -
    
    
    stacking, significantly lowering the melting point compared to the unsubstituted parent.
  • Lateral Bulk: The 3-position methyl adds lateral width without significantly affecting the longitudinal dipole, preventing the formation of highly ordered smectic phases.

  • Asymmetry: The unsymmetrical nature of the 2,3-substitution breaks the molecular symmetry of the core, which is a powerful tool for formulating eutectic LC mixtures with wide operating temperature ranges.

Part 2: Synthesis Protocol

Methodology: Suzuki-Miyaura Cross-Coupling Challenge: The 2-position methyl group creates significant steric hindrance near the reaction center. Standard protocols (e.g., Pd(PPh


)

) often result in low yields or sluggish kinetics. This protocol utilizes a high-activity catalyst system (Pd/SPhos or Pd/P(

-Bu)

) specifically optimized for sterically hindered biaryl synthesis.
Reaction Scheme

The synthesis couples 1-bromo-2,3-dimethylbenzene (3-bromo-o-xylene) with phenylboronic acid .

SynthesisWorkflow Start Reagents: 1-Bromo-2,3-dimethylbenzene Phenylboronic Acid Rxn Reaction: Toluene/H2O (95°C) 12-18 Hours Start->Rxn Cat Catalyst System: Pd(OAc)2 + SPhos K3PO4 (Base) Cat->Rxn Workup Workup: Extraction (EtOAc) Wash (Brine) Rxn->Workup Purify Purification: Silica Gel Column (Hexanes) Workup->Purify Product Product: This compound (>98% Purity) Purify->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow for sterically hindered biphenyl synthesis.

Reagents & Materials
ReagentEquiv.RoleNotes
1-Bromo-2,3-dimethylbenzene 1.0ElectrophileLimiting reagent.
Phenylboronic Acid 1.2 - 1.5NucleophileExcess ensures complete conversion.
Pd(OAc)

0.01 (1 mol%)Pre-catalystSource of Pd(II).[1]
SPhos 0.02 (2 mol%)LigandElectron-rich, bulky Buchwald ligand.
K

PO

2.0 - 3.0BaseAnhydrous preferred.
Toluene / Water 10:1 v/vSolventBiphasic system aids solubility.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, charge a dry reaction vial with Pd(OAc)

    
     (1 mol%) and SPhos (2 mol%).
    
  • Add dry Toluene (2 mL/mmol substrate) and stir at room temperature for 10 minutes. The solution should turn a yellow/orange color, indicating active catalyst formation.

Step 2: Reaction Setup

  • To a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • 1-Bromo-2,3-dimethylbenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)[2]

    • K

      
      PO
      
      
      
      (2.0 equiv)
  • Evacuate and backfill the flask with Argon three times to remove oxygen (Oxygen poisons the Pd(0) species).

  • Add the Toluene/Water solvent mixture (degassed) via syringe.

  • Add the pre-formed catalyst solution (from Step 1) via syringe.

Step 3: Execution

  • Heat the mixture to 95°C (oil bath temperature).

  • Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Monitor: Check reaction progress via TLC (Hexanes eluent) or GC-MS after 4 hours. Full conversion typically requires 12–18 hours due to steric hindrance.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[2]

  • Separate the organic layer.[2] Extract the aqueous layer twice with EtOAc.

  • Combine organic layers, wash with brine, and dry over anhydrous MgSO

    
    .
    
  • Filter and concentrate under reduced pressure to yield the crude oil.

Step 5: Purification

  • Flash Chromatography: Silica gel stationary phase.

    • Eluent: 100% Hexanes (The product is non-polar).

    • Note: 2,3-dimethylbiphenyl elutes quickly. Impurities (homocoupled biphenyls, unreacted boronic acid) elute later or stay on the baseline.

  • Distillation (Scale-up): For >10g scales, fractional distillation under high vacuum is efficient. (BP: ~273°C at atm; significantly lower under vacuum).[3]

Part 3: Quality Control & Characterization

Trustworthy protocols require rigorous validation. The following data confirms the identity and purity of the intermediate.

Target Specifications:

  • Appearance: Colorless oil or low-melting solid (MP ~42°C).

  • Purity: >98.5% (GC area %).[3][4]

  • Moisture: <0.1% (Karl Fischer).

Analytical Data:

  • GC-MS (EI, 70 eV): Molecular ion peak

    
     at m/z 182 .
    
    • Fragmentation: Peaks at m/z 167 (M - CH

      
      ) and m/z 152 (M - 2CH
      
      
      
      ).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.35–7.45 (m, 5H, Phenyl ring protons).
      
    • 
       7.05–7.20 (m, 3H, Dimethylphenyl ring protons).
      
    • 
       2.35 (s, 3H, 3-CH
      
      
      
      ).
    • 
       2.15 (s, 3H, 2-CH
      
      
      
      ).
    • Diagnostic: The 2-methyl group is shielded by the ring current of the orthogonal phenyl ring, often appearing slightly upfield relative to the 3-methyl.

Part 4: Downstream Application in LC Synthesis

This compound is not the final liquid crystal but the mesogenic core . It must be functionalized to induce liquid crystallinity.

Common Functionalization Pathway: To create a nematic liquid crystal, the core is typically functionalized at the 4 and 4' positions .

  • Acylation (4-position): Friedel-Crafts acylation to attach a flexible alkyl tail (e.g., pentyl chain).

  • Halogenation/Cyanation (4'-position): Introduction of a polar head group (e.g., -CN, -F, -NCS) to generate dielectric anisotropy (

    
    ).
    

LC_Pathway Core This compound (Core Scaffold) Step1 Step 1: Friedel-Crafts Acylation (+ Alkyl Chain) Core->Step1 Inter1 Intermediate: 4-Alkanoyl-2,3-dimethylbiphenyl Step1->Inter1 Step2 Step 2: Reduction (C=O to CH2) Inter1->Step2 Step3 Step 3: 4'-Functionalization (Bromination -> Cyanation) Step2->Step3 Final Final Mesogen: 4'-Cyano-4-alkyl-2,3-dimethylbiphenyl (Nematic LC) Step3->Final

Figure 2: Functionalization pathway converting the intermediate into a high-performance nematic liquid crystal.

Impact on Properties:

  • Melting Point: The lateral methyl groups prevent the "flat" packing typical of unsubstituted biphenyls, lowering the melting point significantly (often by >50°C).

  • Viscosity: While lateral groups increase rotational viscosity (

    
    ) slightly due to steric bulk, they prevent the formation of highly viscous smectic phases, making the material suitable for fast-switching displays.
    

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Lateral Substitution in Liquid Crystals

    • Title: "Lateral Substitution in Mesogens: A Strategy for Tailoring Liquid Crystalline Properties."
    • Source: Gray, G. W., & Hird, M. Liquid Crystals, 1998.
    • URL:[Link][1]

  • Compound Data (this compound)

    • Title: "this compound (CAS 3864-18-4) Substance Detail."[3][5]

    • Source: PubChem (N
    • URL:[Link]

  • Synthesis of Hindered Biaryls

    • Title: "Efficient Synthesis of Sterically Hindered Biaryls via Palladium-C
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Application Note: A Detailed Protocol for the Palladium-Catalyzed Oxidative Coupling of o-Xylene to 2,3-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyls and their derivatives are privileged structural motifs in materials science and medicinal chemistry. Their unique stereochemical properties, arising from atropisomerism, and their rigid yet tunable backbone make them valuable components in polymers, liquid crystals, and as ligands in catalysis. 2,3-Dimethylbiphenyl, in particular, serves as a key building block for advanced materials, including high-performance polyimide resins like Upilex and metal-organic frameworks (MOFs).[1] The synthesis of such compounds through direct C-H activation and oxidative coupling of readily available feedstocks like o-xylene represents a highly efficient and atom-economical approach in modern organic synthesis.[1]

This application note provides a comprehensive guide to the synthesis of 2,3-dimethylbiphenyl via the oxidative coupling of o-xylene. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and provide guidance on the characterization of the final product.

Reaction Mechanism: A Palladium-Catalyzed Dehydrogenative Coupling

The oxidative coupling of o-xylene to 2,3-dimethylbiphenyl is a type of cross-dehydrogenative coupling (CDC) reaction.[1] This strategy allows for the formation of a C-C bond through the activation of two C-H bonds under oxidative conditions.[1] In this specific transformation, a palladium catalyst is employed to facilitate the coupling of two o-xylene molecules.

The proposed mechanism, based on related palladium-catalyzed C-H activation reactions, likely proceeds through the following key steps:

  • C-H Activation: The palladium catalyst, typically in a +2 oxidation state, coordinates to the aromatic ring of o-xylene. This is followed by the cleavage of a C-H bond to form an arylpalladium intermediate. This step is often the rate-determining step and can be facilitated by the presence of an acid or a ligand.

  • Reductive Elimination or Further C-H Activation: The arylpalladium intermediate can then undergo one of two pathways. It could react with a second molecule of o-xylene in a concerted step, or it could undergo a second C-H activation to form a diarylpalladium(IV) intermediate.

  • Reductive Elimination: The diarylpalladium intermediate then undergoes reductive elimination to form the desired 2,3-dimethylbiphenyl product and a palladium(0) species.

  • Catalyst Regeneration: The palladium(0) is then re-oxidized to palladium(II) by an oxidant, completing the catalytic cycle. In the protocol detailed below, oxygen is used as the terminal oxidant, making the overall process more environmentally benign.

Reaction_Mechanism o-Xylene o-Xylene Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate o-Xylene->Aryl-Pd(II) Intermediate C-H Activation Diaryl-Pd(IV) Intermediate Diaryl-Pd(IV) Intermediate o-Xylene->Diaryl-Pd(IV) Intermediate Pd(II) Pd(II) Pd(II)->Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate->Diaryl-Pd(IV) Intermediate Second C-H Activation 2,3-Dimethylbiphenyl 2,3-Dimethylbiphenyl Diaryl-Pd(IV) Intermediate->2,3-Dimethylbiphenyl Reductive Elimination Pd(0) Pd(0) Diaryl-Pd(IV) Intermediate->Pd(0) Pd(0)->Pd(II) Re-oxidation Oxidant (O2) Oxidant (O2) Oxidant (O2)->Pd(II)

Caption: Proposed catalytic cycle for the oxidative coupling of o-xylene.

Experimental Protocol: Palladium-Catalyzed Aerobic Oxidative Coupling

This protocol is adapted from a procedure developed for a continuous flow system but can be modified for a batch-wise setup in a high-pressure reactor.[1]

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
o-Xylene (C₈H₁₀)Anhydrous, ≥97%Standard chemical supplier
Palladium(II) acetate (Pd(OAc)₂)98%Standard chemical supplier
Acetic acid (AcOH)GlacialStandard chemical supplier
Trifluoroacetic acid (TFA)≥99%Standard chemical supplier
2-Fluoropyridine98%Standard chemical supplier
Copper(II) acetate (Cu(OAc)₂)≥98%Standard chemical supplier
Trifluoromethanesulfonic acid (TfOH)98%Standard chemical supplier
Oxygen (O₂)High purityIndustrial gas supplier
High-pressure reactorAutoclave with stirringParr, Buchi, or equivalent
Gas chromatograph-mass spectrometer (GC-MS)Agilent, Shimadzu, or equivalent
Nuclear magnetic resonance (NMR) spectrometer≥300 MHzBruker, JEOL, or equivalent
Procedure
  • Catalyst Solution Preparation:

    • In a clean, dry vial under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (22.5 mg, 0.1 mmol, 5 mol%).[1]

    • To this, add acetic acid (400 µL).[1]

    • Sequentially add trifluoroacetic acid (15.5 µL, 0.2 mmol, 10 mol%) and 2-fluoropyridine (17 µL, 0.2 mmol, 10 mol%).[1] Sonicate the mixture for 1 minute after each addition to ensure complete dissolution.[1]

    • Add o-xylene (241 µL, 2 mmol) to the catalyst solution.[1]

  • Co-catalyst Solution Preparation:

    • In a separate vial, add copper(II) acetate (73 mg, 0.4 mmol, 20 mol%).[1]

    • Under an inert atmosphere, add acetic acid (300 µL) and sonicate until a blue suspension is formed.[1]

    • Add trifluoromethanesulfonic acid (71 µL, 0.8 mmol, 40 mol%) and sonicate until a clear blue solution is obtained.[1]

  • Reaction Setup:

    • Combine the co-catalyst solution with the catalyst solution and wash the co-catalyst vial with an additional 140 µL of acetic acid, adding the washing to the main reaction mixture.[1]

    • Transfer the final reaction mixture to a high-pressure reactor equipped with a magnetic stir bar.

  • Reaction Execution:

    • Seal the reactor and purge with oxygen several times.

    • Pressurize the reactor with oxygen to 20-40 bar.[1][2]

    • Heat the reactor to 110 °C with vigorous stirring.[1][2]

    • Maintain these conditions for 17-24 hours.[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

    • Quench the reaction mixture by pouring it into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

    • Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dimethylbiphenyl.

Experimental_Workflow cluster_prep Preparation Catalyst_Sol Prepare Catalyst Solution (Pd(OAc)₂, TFA, 2-Fluoropyridine in AcOH) Combine Combine Solutions and add o-Xylene Catalyst_Sol->Combine CoCat_Sol Prepare Co-catalyst Solution (Cu(OAc)₂, TfOH in AcOH) CoCat_Sol->Combine React High-Pressure Reaction (110°C, 20-40 bar O₂) Combine->React Workup Aqueous Work-up (Extraction and Washing) React->Workup Purify Column Chromatography Workup->Purify Characterize Product Characterization (GC-MS, NMR) Purify->Characterize

Caption: Experimental workflow for the synthesis of 2,3-dimethylbiphenyl.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions from the literature for the oxidative coupling of o-xylene.

ParameterValueReference
CatalystPalladium(II) acetate (Pd(OAc)₂)[1][2]
Catalyst Loading5 mol%[1]
Co-catalystCopper(II) acetate (Cu(OAc)₂)[1]
Co-catalyst Loading20 mol%[1]
Ligand2-Fluoropyridine[1]
Ligand Loading10 mol%[1]
AdditiveTrifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TfOH)[1]
SolventAcetic Acid[1][2]
OxidantOxygen (O₂)[1][2]
Pressure20-40 bar[1][2]
Temperature110 °C[1][2]
Reaction Time17-24 hours[2]

Product Characterization

The identity and purity of the synthesized 2,3-dimethylbiphenyl should be confirmed by standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will confirm the molecular weight of the product (182.26 g/mol ) and can be used to assess its purity. The retention time will be specific to the compound under the given GC conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl groups. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the 2,3-dimethylbiphenyl structure.

Safety Considerations

  • o-Xylene is a flammable liquid and should be handled in a well-ventilated fume hood.[3]

  • The reaction is conducted under high pressure with pure oxygen, which poses a significant explosion hazard. Ensure the high-pressure reactor is properly rated and maintained, and use appropriate safety shields.

  • Trifluoroacetic acid and trifluoromethanesulfonic acid are highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Palladium and copper salts are toxic and should be handled with care.

Conclusion

The palladium-catalyzed oxidative coupling of o-xylene is an effective method for the synthesis of 2,3-dimethylbiphenyl. This application note provides a detailed protocol and mechanistic insights to enable researchers to successfully perform this transformation. The use of oxygen as the terminal oxidant and the potential for adaptation to continuous flow systems make this a scalable and relatively green approach to a valuable chemical intermediate.

References

  • Single-Site Metal-Organic Framework Catalysts for the Oxidative Coupling of Arenes via C-H/C-H activation. ResearchGate. [Link]

  • Palladium-Catalyzed Aerobic Oxidative Coupling of o‑Xylene in Flow: A Safe and Scalable Protocol for Cross-Dehydrogenative Coupling. Organic Process Research & Development. [Link]

  • o-Xylene. PubChem. [Link]

Sources

Application Note: Synthesis and Resolution of High-HTP Chiral Dopants Based on the 2,3-Dimethylbiphenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for chemical synthesis and materials science professionals. It focuses on the construction of the 2,2',3,3'-tetramethylbiphenyl core—the dimeric scaffold derived from 2,3-dimethylphenol—which represents a gold standard for stable, high-Helical Twisting Power (HTP) dopants due to the "buttressing effect" of the 3,3'-methyl groups.

Executive Summary

The efficacy of Cholesteric Liquid Crystals (CLCs) in photonic bandgap materials and fast-switching displays relies heavily on the Helical Twisting Power (HTP) of the chiral dopant employed. While binaphthyl derivatives (e.g., BINOL) are common, biphenyl scaffolds offer superior tunability and solubility.

This guide details the synthesis of 2,2',3,3'-tetramethylbiphenyl-4,4'-diol derivatives. Unlike simple biphenyls, this scaffold utilizes a 2,3-substitution pattern (derived from 2,3-dimethylphenol) to generate a "buttressing effect." The 3,3'-methyl groups sterically reinforce the 2,2'-methyl groups, preventing rotation around the aryl-aryl bond and locking the axial chirality. This results in exceptional atropisomeric stability and high HTP transfer efficiency to nematic hosts.

Mechanism of Action: The Buttressed Atropisomer

To synthesize a viable dopant, one must understand the structural causality:

  • Axial Chirality: The dopant does not rely on asymmetric carbons but on the restricted rotation of the biphenyl axis (atropisomerism).

  • The Buttressing Effect: In a standard 2,2'-dimethylbiphenyl, the rotation barrier is moderate. By adding substituents at the 3,3' positions (adjacent to the 2,2' groups), the effective steric bulk of the 2,2' groups is increased because they cannot bend away from the interaction. This locks the dihedral angle (

    
    ), maximizing the chirality transfer to the nematic host.
    
  • Chirality Transfer: The rigid, twisted core induces a macroscopic helical twist in the achiral nematic host (e.g., E7 or 5CB), characterized by the HTP value (

    
    ):
    
    
    
    
    Where
    
    
    is the pitch,
    
    
    is concentration, and
    
    
    is enantiomeric purity.

Strategic Workflow

The synthesis follows a Convergent Resolution Strategy . We do not attempt asymmetric synthesis directly; rather, we synthesize a robust racemic core, resolve it via diastereomeric crystallization (or chromatography), and then functionalize it for host compatibility.

Workflow Diagram

G start Starting Material: 2,3-Dimethylphenol coupling Step 1: Oxidative Coupling (CuCl/TMEDA, O2) start->coupling Dimerization racemate Intermediate: Racemic 2,2',3,3'-Tetramethyl-4,4'-biphenol coupling->racemate Yield: ~85% derivatize Step 2: Chiral Derivatization (with (1S)-(-)-Camphanic Chloride) racemate->derivatize Esterification separation Step 3: Diastereomer Separation (Crystallization/HPLC) derivatize->separation Resolution hydrolysis Step 4: Hydrolysis (LiOH/THF) separation->hydrolysis Deprotection pure_core Target Scaffold: Enantiopure (Ra)-Diol hydrolysis->pure_core >99% ee final_coupling Step 5: Mesogen Attachment (4-Alkoxybenzoic acid) pure_core->final_coupling Solubility Tuning product Final Product: High-HTP Chiral Dopant final_coupling->product

Figure 1: Synthetic pathway for the production of enantiopure biphenyl dopants from xylenol precursors.

Detailed Protocols

Phase 1: Construction of the Scaffold (Oxidative Coupling)

This step creates the C-C bond between two phenol rings. We utilize a Copper-Amine catalyzed aerobic oxidation, which is selective for the para-coupling of 2,3-substituted phenols.

Reagents:

  • 2,3-Dimethylphenol (2,3-Xylenol)

  • CuCl (Catalyst)

  • 
    -Tetramethylethylenediamine (TMEDA)
    
  • Dichloromethane (DCM)

  • Oxygen (balloon or sparge)

Protocol:

  • Catalyst Prep: In a 500 mL round-bottom flask, dissolve CuCl (5 mol%) and TMEDA (10 mol%) in DCM (100 mL). Stir vigorously under air for 20 minutes until the solution turns dark green/blue (formation of the active Cu-oxo species).

  • Addition: Add 2,3-dimethylphenol (50 mmol) dissolved in DCM (50 mL) dropwise over 30 minutes.

  • Reaction: Bubble

    
     gently through the solution or maintain a positive pressure 
    
    
    
    balloon. Stir at Room Temperature (RT) for 12–24 hours.
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The monomer spot will disappear, and a lower Rf spot (dimer) will appear.

  • Quench: Add 1M HCl (100 mL) to quench the catalyst and extract copper salts.

  • Workup: Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from toluene/hexane.

    • Target Product: 2,2',3,3'-tetramethyl-4,4'-biphenol .

    • Yield Expectation: 80–90%.

Phase 2: Optical Resolution (The Critical Step)

Since the oxidative coupling yields a racemate (


 and 

), separation is required. We use (1S)-(-)-Camphanic chloride as a chiral resolving agent because it forms crystalline diastereomers that are easily separated.

Protocol:

  • Esterification: Dissolve the racemic biphenol (10 mmol) in dry Pyridine (30 mL). Add (1S)-(-)-Camphanic chloride (25 mmol, 2.5 eq) and a catalytic amount of DMAP. Stir at

    
    C for 12 hours.
    
  • Workup: Pour into ice water/HCl. Extract with DCM. Wash with

    
     to remove excess acid.
    
  • Separation:

    • Method A (Crystallization): Dissolve the diastereomeric mixture in hot Ethanol/Ethyl Acetate (4:1). Allow to cool slowly. Usually, the (

      
      , 1S, 1S) diastereomer crystallizes first (verify via X-ray or specific rotation).
      
    • Method B (Flash Chromatography): If crystallization fails, the diastereomers often have distinct Rf values on silica gel (Eluent: Hexane/EtOAc gradient).

  • Hydrolysis: Take the isolated pure diastereomer. Dissolve in THF/MeOH (1:1). Add LiOH (4M aq, excess). Reflux for 4 hours.

  • Isolation: Acidify with HCl, extract with EtOAc.

    • Result: Enantiopure (

      
      )-2,2',3,3'-tetramethyl-4,4'-biphenol  (or 
      
      
      
      , depending on the fraction processed).
    • QC: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). Target >99% ee.

Phase 3: Dopant Functionalization

The bare biphenol is often insoluble in nematic hosts. We attach "mesogenic tails" (long alkoxybenzoates) to ensure solubility and enhance the helical twisting power through shape anisotropy.

Protocol:

  • Reagents: Enantiopure Biphenol (1 eq), 4-(Hexyloxy)benzoic acid (2.2 eq), DCC (2.5 eq), DMAP (cat.), DCM.

  • Reaction: Mix all components in dry DCM. Stir at RT for 24 hours. Precipitated dicyclohexylurea (DCU) indicates progress.

  • Purification: Filter off DCU. Wash filtrate with dilute HCl and

    
    . Column chromatography (Hexane/DCM).
    
  • Final Product: A white/crystalline solid.

Data Presentation & Validation

Helical Twisting Power (HTP) Comparison

The table below illustrates why the 2,2',3,3'-tetramethyl scaffold is superior to standard biphenyls. The "Buttressing" column refers to the presence of 3,3' substituents.

Scaffold CoreSubstitution PatternButtressing?Est. HTP (

)
Thermal Stability (Racemization)
Target Scaffold 2,2',3,3'-Tetramethyl Yes 80 – 120 High (>150°C)
Standard Biphenyl2,2'-DimethylNo10 – 30Low (Racemizes at RT)
Binaphthyl (BINOL)2,2'-DihydroxyN/A (Fused)40 – 60High
Bridged Biphenyl2,2'-Bridged (e.g., acid)Yes50 – 90Very High

Note: HTP values are approximate and depend on the specific host (e.g., E7) and the length of the alkoxy tails added in Phase 3.

Quality Control: The Grandjean-Cano Method

To validate the synthesized dopant:

  • Mix 1 wt% of the dopant into a standard nematic host (e.g., E7).

  • Place the mixture in a wedge cell (Grandjean-Cano wedge).

  • Measure the distance between disclination lines under a polarized microscope.

  • Calculate Pitch (

    
    ) and verify HTP (
    
    
    
    ).

References

  • Oxidative Coupling Mechanism: Kozlowski, M. C., et al. "Copper-Catalyzed Oxidative Coupling of Phenols." Journal of the American Chemical Society.[1]

  • Atropisomerism & Buttressing Effect: Bringmann, G., et al. "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition.

  • Chiral Dopants in Liquid Crystals: Eelkema, R., & Feringa, B. L.[2] "Phosphoramidites as Chiral Dopants for Liquid Crystals." Organic & Biomolecular Chemistry.

  • Resolution Protocols: Faigl, F., et al. "Separation of Enantiomers of Chiral Biaryl Derivatives." Chirality.

  • HTP Measurement Techniques: Heppke, G., et al. "High Helical Twisting Power of Chiral Biphenyl Derivatives." Molecular Crystals and Liquid Crystals.

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated solvents, pyridine, strong acids). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Optimizing yield of 2,3-dimethyl-1,1'-biphenyl in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the Synthesis of 2,3-dimethyl-1,1'-biphenyl and Other Sterically Hindered Biaryls

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists who are tackling the synthesis of sterically congested molecules, such as this compound. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction to synthesize this compound has a very low to non-existent yield. What are the primary causes and how can I fix it?

A1: Low or no yield in the synthesis of a sterically hindered biaryl like this compound is a common but solvable problem. The issue almost always stems from the high activation energy required for the key steps of the catalytic cycle, which is exacerbated by the steric bulk of the ortho-methyl groups. The rate-limiting step is often the reductive elimination.[1] Let's break down the potential failure points and their solutions systematically.

1. Ineffective Ligand Selection:

  • The Problem: Standard, less bulky phosphine ligands (e.g., PPh₃) are inadequate for this transformation. They do not create a catalytic complex that is sterically demanding enough to force the two bulky aryl groups into the proximity required for the final C-C bond formation (reductive elimination).[1][2]

  • The Solution: You must employ bulky and electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.[1][3] Excellent candidates include:

    • Buchwald Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are specifically designed for challenging couplings.[4] They possess the necessary bulk and electron-donating properties to facilitate the reaction.

    • N-Heterocyclic Carbene (NHC) Ligands: These are another class of highly effective ligands known for their strong σ-donating ability and steric bulk, which can be beneficial for hindered substrates.[5][6]

2. Suboptimal Base and Solvent System:

  • The Problem: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7] Weaker bases like Na₂CO₃ or Et₃N are often insufficient for hindered couplings.

  • The Solution: Switch to a stronger, non-nucleophilic inorganic base.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the bases of choice for sterically demanding Suzuki reactions.[2] They are effective at promoting the formation of the reactive boronate species.

    • Solvent Choice: Anhydrous, aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[2]

    • The Role of Water: While seemingly counterintuitive in an anhydrous solvent, sometimes adding a small amount of water (a few equivalents) can be beneficial when using bases like K₃PO₄, as it can aid in dissolving the base and facilitating boronate formation.[8]

3. Inadequate Reaction Temperature:

  • The Problem: The steric hindrance from the ortho-substituents creates a significant energy barrier for the reaction.[1] Room temperature or slightly elevated temperatures will likely be insufficient to drive the reaction to completion.

  • The Solution: Increase the reaction temperature. Reactions involving hindered substrates often require heating, typically in the range of 80-110 °C, depending on the solvent used.[2] This provides the necessary thermal energy to overcome the activation barrier, particularly for the reductive elimination step.

4. Catalyst Precursor and Activity:

  • The Problem: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. This reduction can sometimes be inefficient, leading to low catalyst activity. Furthermore, Pd(0) catalysts can be sensitive to oxygen.[3]

  • The Solution:

    • Use a Precatalyst: Consider using a modern palladium precatalyst that readily forms the active Pd(0) species.

    • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) to remove dissolved oxygen, which can oxidize and deactivate your catalyst.[3]

G start Start: Low Yield of This compound ligand Is your ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->ligand base Are you using a strong base (e.g., K₃PO₄, Cs₂CO₃)? ligand->base Yes sol_ligand Action: Switch to a Buchwald ligand (SPhos, XPhos, RuPhos) or an NHC ligand. ligand->sol_ligand No temp Is the reaction temperature sufficiently high (80-110 °C)? base->temp Yes sol_base Action: Switch to K₃PO₄ or Cs₂CO₃ in an aprotic polar solvent (e.g., Toluene, Dioxane). base->sol_base No degas Was the reaction mixture rigorously degassed? temp->degas Yes sol_temp Action: Increase temperature to refluxing solvent temperature. temp->sol_temp No boron Consider side reactions: Protodeboronation? degas->boron Yes sol_degas Action: Improve degassing protocol (e.g., Freeze-Pump-Thaw cycles). degas->sol_degas No sol_boron Action: Switch to a boronate ester (e.g., pinacol ester) to increase stability. boron->sol_boron Yes end Result: Optimized Yield boron->end No, problem solved sol_ligand->base sol_base->temp sol_temp->degas sol_degas->boron sol_boron->end

Caption: A decision tree for troubleshooting low yields in hindered Suzuki couplings.

Q2: I am observing significant amounts of homocoupled boronic acid and/or protodeboronation byproducts. How can I suppress these side reactions?

A2: These are common side reactions, especially under the forcing conditions required for hindered substrates.

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by high temperatures and the presence of water.

    • Cause & Mitigation: If you suspect protodeboronation is a major issue, your boronic acid may be degrading before it can participate in the catalytic cycle. The most effective solution is to switch from a boronic acid to a more stable boronate ester , such as a pinacol ester (–B(pin)).[2][9] These esters are significantly more robust towards protodeboronation but are still sufficiently reactive for the cross-coupling.

  • Homocoupling: This is the coupling of two molecules of your boronic acid to form a symmetrical biaryl.

    • Cause & Mitigation: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. While rigorous degassing is the first line of defense, the choice of palladium source can also be a factor. Using well-defined Pd(II) precatalysts in combination with the appropriate ligand can sometimes lead to cleaner reactions than using Pd(0) sources like Pd₂(dba)₃, which can sometimes promote side reactions if not fully coordinated.[9]

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is the synthesis of biaryls with multiple ortho-substituents, like this compound, so difficult?

A1: The difficulty lies in the reductive elimination step of the Suzuki-Miyaura catalytic cycle.[1] This is the final, product-forming step where the two aryl groups, bound to the palladium center, form a new C-C bond. For this to occur, the two groups must be positioned cis to each other on the palladium. The bulky ortho-substituents (in this case, methyl groups) create severe steric repulsion, making it difficult for the two aryl fragments to get close enough to bond. This increases the activation energy of the reductive elimination step, slowing the reaction dramatically and often making it the rate-limiting step of the entire cycle.[1] Modern, bulky ligands are designed to envelop the palladium center, creating a sterically crowded environment that essentially forces the two aryl groups together, thereby promoting this difficult step.[4][10]

G cluster_labels pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar-Pd(II)L₂-X] pd0->ox_add trans [Ar-Pd(II)L₂-Ar'] ox_add->trans trans->pd0 Ar-Ar' product Ar-Ar' (this compound) trans->product hindrance Steric hindrance from ortho-substituents severely impedes this step! trans->hindrance reduct Reductive Elimination (Rate-Limiting Step) label_oa Oxidative Addition label_tm Transmetalation label_re Product Formation react1 Ar-X (e.g., 2-bromo-m-xylene) react1->ox_add react2 Ar'-B(OR)₂ + Base (e.g., Phenylboronic Acid) react2->trans

Caption: The Suzuki catalytic cycle, highlighting the challenging reductive elimination step.

Q2: How do I select the optimal catalyst, ligand, and base for my specific hindered coupling reaction?

A2: While there is no universal "best" system, a rational screening approach is highly effective. For a challenging substrate like this compound, your starting point should be based on established systems for hindered couplings.

ComponentPrimary RecommendationSecondary OptionsRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pre-formed precatalysts (e.g., SPhos-Pd-G3)Common, effective sources of Pd(0) or Pd(II). Precatalysts offer convenience and stability.
Ligand SPhos or XPhosRuPhos, cataCXium® A, NHC ligands (e.g., IPr)These are bulky, electron-rich ligands proven to accelerate reductive elimination for hindered substrates.[2][4]
Base K₃PO₄ (finely ground)Cs₂CO₃, K₂CO₃Strong inorganic bases are required to generate the active boronate species efficiently.[2]
Solvent Toluene or 1,4-DioxaneTHF, CPMEAnhydrous, polar aprotic solvents that can be heated to sufficient temperatures.
Temperature 100 °C80 °C to refluxHigher temperatures are necessary to overcome the activation energy barrier.[2]

A small-scale screen varying the ligand and base is the most efficient way to identify the optimal conditions for your specific substrates.

Q3: Can you provide a reliable starting protocol for the synthesis of this compound?

A3: Certainly. The following protocol is a robust starting point based on best practices for sterically hindered Suzuki-Miyaura reactions.

Materials:

  • 2-Bromo-m-xylene (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 equiv), SPhos (e.g., 0.04 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-m-xylene (1.0 equiv) and phenylboronic acid (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Degassing (Optional but Recommended): For maximum efficiency, subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

This protocol provides a strong foundation for success. Further optimization of catalyst/ligand loading and temperature may lead to improved yields and shorter reaction times.[11]

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry Publishing. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central, National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central, National Institutes of Health. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

Sources

Overcoming steric hindrance in 2,3-dimethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,3-Dimethylbiphenyl

Welcome to the technical support center for the synthesis of 2,3-dimethylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing sterically hindered biaryl compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the challenges associated with steric hindrance in this specific synthesis.

Conceptual Overview: The Challenge of Steric Hindrance

The synthesis of 2,3-dimethylbiphenyl presents a significant challenge due to the steric hindrance imposed by the two methyl groups in the ortho and meta positions of one of the phenyl rings. This steric bulk impedes the crucial carbon-carbon bond formation between the two aromatic rings, often leading to low yields, unwanted side reactions, and difficulty in isolating the desired product.

The primary obstacle in traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, is the sterically demanding nature of the reductive elimination step from the palladium catalyst.[1] The bulky substituents on the aryl partners can prevent the two rings from coming into the required proximity for bond formation, thus slowing down or even inhibiting this final step of the catalytic cycle.

This guide will explore various strategies to overcome these steric barriers, focusing on the optimization of reaction conditions, judicious selection of catalysts and ligands, and the use of alternative coupling methodologies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2,3-dimethylbiphenyl in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction to synthesize 2,3-dimethylbiphenyl is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling of sterically hindered substrates are a common problem.[2][3] The primary culprit is often an inefficient catalytic system that cannot overcome the high activation barrier of the reductive elimination step.

Potential Causes & Solutions:

  • Inadequate Ligand: Standard phosphine ligands like triphenylphosphine are often not bulky or electron-rich enough to promote the coupling of sterically hindered partners.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands, such as SPhos, XPhos, or RuPhos, are specifically designed to facilitate challenging cross-coupling reactions.[1][4] These ligands promote the formation of a coordinatively unsaturated palladium center, which is more reactive, and their steric bulk can accelerate the reductive elimination step.

  • Suboptimal Catalyst Precursor: The choice of palladium precursor can influence the catalytic activity.

    • Solution: While Pd(PPh₃)₄ can be effective in some cases, catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with a suitable phosphine ligand, often exhibit higher activity for sterically demanding couplings.[2]

  • Incorrect Base or Solvent: The base and solvent system plays a critical role in the transmetalation step and the overall reaction rate.

    • Solution: For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. Aprotic polar solvents such as dioxane, toluene, or THF are typically good choices. Experimenting with different base/solvent combinations is often necessary to find the optimal conditions.

  • Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation barrier.

    • Solution: Increasing the reaction temperature, sometimes with the aid of microwave irradiation, can significantly improve yields for sterically hindered substrates.[2]

Q2: I am observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction, particularly when the desired cross-coupling is slow due to steric hindrance.

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.

  • Slow Cross-Coupling Kinetics: If the desired reaction is sluggish, the competing homocoupling pathway can become more prominent.

    • Solution: Focus on accelerating the cross-coupling reaction by optimizing the catalyst system as described in Q1. A more active catalyst will favor the desired reaction pathway.

  • Stoichiometry of Reagents: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid relative to the aryl halide.

Q3: Are there alternative coupling methods to the Suzuki-Miyaura reaction for synthesizing 2,3-dimethylbiphenyl that might be more effective?

A3: Yes, when the Suzuki-Miyaura coupling proves challenging, other cross-coupling reactions can be more suitable for sterically hindered substrates.

Alternative Methodologies:

  • Negishi Coupling: This reaction utilizes an organozinc reagent instead of a boronic acid.[5][6] Organozinc compounds are generally more reactive than organoboranes, which can facilitate the coupling of sterically demanding partners. The Negishi coupling often proceeds under milder conditions and can be less sensitive to steric effects.[7][8]

  • Kumada Coupling: This method employs a Grignard reagent as the organometallic partner.[9] Grignard reagents are highly reactive nucleophiles, making the Kumada coupling a powerful tool for forming C-C bonds with hindered substrates.[10][11] However, the high reactivity of Grignard reagents can limit functional group tolerance.[9]

  • Ullmann Coupling: While a more classical method, the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, can be effective for synthesizing symmetrical biphenyls and has been used for sterically hindered polychlorinated biphenyl derivatives.[12] However, it often requires harsh reaction conditions and can give lower yields compared to palladium-catalyzed methods.

Comparative Overview of Synthetic Strategies

The following table summarizes the key features of different cross-coupling reactions for the synthesis of 2,3-dimethylbiphenyl.

Coupling Reaction Organometallic Reagent Typical Catalyst Advantages Disadvantages
Suzuki-Miyaura Organoboronic acid/esterPd(0) with phosphine ligandsHigh functional group tolerance, commercially available reagents, thermally stable organoboranesCan be sluggish with sterically hindered substrates
Negishi Organozinc halidePd(0) or Ni(0)High reactivity, good for hindered substrates, milder conditionsOrganozinc reagents are moisture-sensitive
Kumada Grignard reagent (Organomagnesium halide)Pd(0) or Ni(0)Very high reactivity, effective for hindered substratesLow functional group tolerance, moisture-sensitive reagents

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for 2,3-Dimethylbiphenyl

This protocol is a starting point and may require further optimization.

Materials:

  • 2-Bromo-m-xylene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 2-bromo-m-xylene and phenylboronic acid to the flask.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2,3-dimethylbiphenyl.

Protocol 2: Negishi Coupling for 2,3-Dimethylbiphenyl

Materials:

  • 2-Bromo-m-xylene (1.0 mmol)

  • Phenylzinc chloride (1.2 mmol, 0.5 M solution in THF)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and XPhos.

  • Add anhydrous THF and stir for 10 minutes to form the active catalyst.

  • Add 2-bromo-m-xylene to the catalyst mixture.

  • Slowly add the phenylzinc chloride solution via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes).

Visualizing the Catalytic Cycle

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Overcoming steric hindrance in the synthesis of 2,3-dimethylbiphenyl requires optimization of the ligand and conditions to facilitate the reductive elimination step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Aryl-Pd(II) Complex Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (with 2-bromo-m-xylene) Ar-Pd(II)(Ar')L2 Diaryl-Pd(II) Complex Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (with Phenylboronic acid + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' 2,3-Dimethylbiphenyl Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination (Sterically Hindered Step) 2-bromo-m-xylene 2-bromo-m-xylene Phenylboronic acid Phenylboronic acid Troubleshooting_Workflow start Low Yield of 2,3-Dimethylbiphenyl check_catalyst Is the Catalyst System Optimized for Steric Hindrance? start->check_catalyst optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) and Active Pd Precursor check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp.) Optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen Stronger Bases (K3PO4, Cs2CO3), Aprotic Solvents, and Higher Temperatures check_conditions->optimize_conditions No check_side_reactions Are Side Reactions (e.g., Homocoupling) Prevalent? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions minimize_side_reactions Ensure Inert Atmosphere, Degas Solvents, Adjust Stoichiometry check_side_reactions->minimize_side_reactions Yes consider_alternatives Still Low Yield? check_side_reactions->consider_alternatives No minimize_side_reactions->consider_alternatives negishi_kumada Consider Negishi or Kumada Coupling consider_alternatives->negishi_kumada Yes success Improved Yield consider_alternatives->success No negishi_kumada->success

Caption: A logical workflow for troubleshooting low yields in the synthesis of 2,3-dimethylbiphenyl.

References

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. (n.d.). PMC - NIH. [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. [Link]

  • 2,3-Dimethyl-1,1'-biphenyl. (n.d.). LookChem. [Link]

  • Optimization of synthesis conditions of 2,3-dimethylbutadiene. (2025). ResearchGate. [Link]

  • Selective Synthesis of 4,4′-Dimethylbiphenyl from 2‑Methylfuran. (2021). ACS Figshare. [Link]

  • Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. (n.d.). ACS Publications. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. (n.d.). PMC - NIH. [Link]

  • Negishi coupling. (n.d.). Wikipedia. [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. (2018). Organic Process Research & Development. [Link]

  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. [Link]

  • Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. (n.d.). Organometallics. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

  • A New Process for the Manufacture of Dimethylbiphenyl. (n.d.). ResearchGate. [Link]

  • Negishi Cross-Coupling. (2025). J&K Scientific LLC. [Link]

  • Negishi cross-coupling reaction. (2020). YouTube. [Link]

  • Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. (n.d.). Dalton Transactions (RSC Publishing). [Link]

Sources

Technical Support Center: Purification of 2,3-dimethyl-1,1'-biphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,3-dimethyl-1,1'-biphenyl via recrystallization. It is structured in a question-and-answer format to directly address common challenges and is grounded in established chemical principles to ensure procedural success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of this compound and the principles of solvent selection for its purification.

Q1: What are the critical physical properties of this compound for recrystallization?

Understanding the physical properties of the compound is the first step in designing a successful purification protocol. These values dictate the choice of solvent and the temperature parameters of the experiment.

PropertyValueSignificance for RecrystallizationSource
Molecular Weight182.26 g/mol Influences solubility calculations and molar ratios.[1]
Melting Point~42°CA sharp melting point close to this value after recrystallization indicates high purity. Depression or broadening of the melting range suggests impurities remain.[2]
Boiling Point~273.3°C (at 760 mmHg)The chosen solvent's boiling point should be well below the compound's melting point to prevent "oiling out," where the solid melts in the hot solvent instead of dissolving.[2]
SolubilityInsoluble in water; soluble in typical organic solvents.Confirms that aqueous systems are unsuitable and directs solvent selection towards organic liquids. As a nonpolar aromatic hydrocarbon, its solubility will be highest in nonpolar solvents.[3][4]
XLogP34.3This high LogP value indicates a strong nonpolar (lipophilic) character, guiding solvent choice based on the "like dissolves like" principle.[2]
Q2: What defines an ideal recrystallization solvent for this compound?

The efficacy of recrystallization hinges entirely on the choice of solvent. An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific temperature-dependent solubility profile.[5]

The core principle is that the solvent should dissolve a large amount of this compound at its boiling point, but very little at low temperatures (e.g., 0-4°C).[6] This differential solubility is what enables the compound to precipitate as pure crystals upon cooling, leaving impurities behind in the solution (mother liquor).

Key Characteristics of a Good Solvent:

  • High dissolving power for the target compound when hot.

  • Low dissolving power for the target compound when cold.

  • High solubility for impurities at all temperatures, or no solubility at all. This ensures impurities either remain in the mother liquor or can be removed by hot filtration.[7]

  • A boiling point below the melting point of the compound (42°C). This is a critical constraint to prevent oiling out.

  • Chemical inertness. The solvent must not react with this compound.[5]

  • Volatility. The solvent should be sufficiently volatile to be easily removed from the purified crystals by drying.[5]

Q3: Which single solvents are recommended for recrystallizing this compound?

Given its nonpolar, aromatic structure, the best candidates are alcohols or light hydrocarbons where the solubility is highly temperature-dependent.

  • Methanol/Ethanol: These are excellent first choices. This compound is a hydrocarbon and will have limited solubility in cold, polar alcohols. However, upon heating, its solubility increases significantly.[8] This provides the necessary solubility differential for good recovery. Traditional methods for purifying the parent compound, biphenyl, often utilize ethanol.[9]

  • Isopropanol: Similar to methanol and ethanol, it offers a good balance of polarity to achieve temperature-dependent solubility.

  • Hexanes/Heptane: As nonpolar solvents, they will readily dissolve the compound. The key is to test if the solubility drops sufficiently upon cooling to allow for crystal formation. These are often better as the second solvent (the "anti-solvent") in a two-solvent system.

Q4: When is a two-solvent recrystallization system necessary?

A two-solvent (or mixed-solvent) system is employed when no single solvent meets all the criteria for a good recrystallization.[10] This is often the case when a compound is either too soluble or not soluble enough in common solvents.

The methodology involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble), followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (saturated).[11] A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.

Q5: What are some promising two-solvent pairs for this compound?
  • Toluene-Hexane: Toluene is an excellent "good" solvent for aromatic compounds. Hexane, a nonpolar alkane, can act as the "poor" solvent to induce precipitation. This is a classic pairing for nonpolar compounds.[11]

  • Ethanol-Water: Ethanol would be the "good" solvent. After dissolving the compound in hot ethanol, the dropwise addition of water (a "poor" solvent for this nonpolar compound) will decrease the overall solubility and induce crystallization upon cooling.[11]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization process.

Q: My compound is not dissolving, even after adding a large volume of hot solvent. What should I do?

A: This indicates you have selected a poor solvent. There are two possibilities:

  • The solvent is too nonpolar: While counterintuitive for a nonpolar compound, if an impurity is highly nonpolar, it might not dissolve. However, this is unlikely for the target compound.

  • The solvent is too polar: This is the most likely cause. For example, trying to dissolve this compound in water would be ineffective. Solution: Change your solvent. If you are using a highly polar solvent like water, switch to an alcohol (methanol, ethanol). If you are already using an alcohol, you may need to switch to a less polar "good" solvent like toluene or acetone as part of a two-solvent system.

Q: I've dissolved my compound and cooled the solution, but no crystals have formed. What went wrong?

A: This is a common issue related to supersaturation or using too much solvent.[12] Follow these steps in order:

  • Induce Nucleation: First, try scratching the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[13]

  • Seed the Solution: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This acts as a template for crystallization.[13]

  • Reduce Solvent Volume: You likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of the compound. Allow it to cool again.

  • Cool to a Lower Temperature: Ensure the flask has been cooled to room temperature undisturbed, and then place it in an ice-water bath to maximize precipitation.

  • Last Resort: If all else fails, evaporate all the solvent to recover the crude solid and attempt the recrystallization again with a different solvent or less solvent.[13]

G start Hot, clear solution is cooled. No crystals form. q1 Is the solution clear or cloudy? start->q1 cloudy Solution is Cloudy q1->cloudy Cloudy clear Solution is Clear q1->clear Clear scratch Scratch the flask with a glass rod to induce nucleation. cloudy->scratch q2 Did scratching work? scratch->q2 clear->scratch seed Add a seed crystal. q2->seed No success Crystals Form! q2->success Yes q3 Did seeding work? seed->q3 reduce Too much solvent is likely present. Boil off 10-20% of the solvent and re-cool. q3->reduce No q3->success Yes q4 Did reducing volume work? reduce->q4 reassess Evaporate to dryness. Re-attempt with a different solvent or less solvent. q4->reassess No q4->success Yes

Caption: Troubleshooting decision tree for failure of crystal formation.
Q: My final product is an oil, not a solid. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves. This happens if the boiling point of the solvent is higher than the melting point of the compound (42°C). Solution:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add more solvent.

  • Cool Slowly: Let the solution cool very slowly, without disturbing it, to encourage proper crystal lattice formation.

  • Change Solvents: If the problem persists, you must choose a solvent with a lower boiling point. For example, if you were using acetic acid (BP 118°C), switch to ethanol (BP 78°C).

Q: My recovery yield is very low. What are the common causes?

A: Low yield can result from several procedural errors:

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[12]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper along with the impurities.

  • Cooling too rapidly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent. Slow, gradual cooling is best for forming pure, large crystals.[14]

  • Washing with the wrong solvent: Washing the final crystals with a solvent in which they are highly soluble will redissolve the product. Always wash with a minimal amount of ice-cold recrystallization solvent.

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol outlines the standard procedure for purifying this compound using a single-solvent system.

Methodology:

  • Dissolving the Solute: Place the impure this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. In a separate beaker, heat approximately 20-30 mL of ethanol to its boiling point.

  • Hot Addition: Add the boiling ethanol to the Erlenmeyer flask in small portions, swirling after each addition.[7] Keep the flask on a hot plate to maintain the temperature just below boiling. Continue adding hot ethanol until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and pre-heat both by pouring a small amount of boiling ethanol through them. Filter the hot solution into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying can be done in a desiccator.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point around 42°C indicates successful purification.

Protocol 2: Two-Solvent Recrystallization using Toluene-Hexane

This protocol is ideal if a suitable single solvent cannot be found.

Methodology:

  • Dissolving the Solute: Place the impure this compound in an Erlenmeyer flask and add the minimum amount of hot toluene required to dissolve it completely.

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is saturated.[10]

  • Re-dissolution: Add a few drops of hot toluene to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath as described in the single-solvent protocol.

  • Collection and Validation: Collect, wash with a minimal amount of ice-cold hexane, dry, and determine the melting point of the crystals as previously described.

G start Start: Impure Compound test_solubility Test solubility in potential solvents (e.g., Ethanol, Hexane, Toluene) start->test_solubility q1 Is a solvent found that dissolves the compound when hot but not cold? test_solubility->q1 single_solvent Proceed with Single-Solvent Recrystallization q1->single_solvent Yes find_good Find a 'Good' Solvent (dissolves compound at all temps, e.g., Toluene) q1->find_good No two_solvent_path No suitable single solvent found find_poor Find a 'Poor' Solvent (does not dissolve compound, e.g., Hexane) find_good->find_poor miscible Ensure 'Good' and 'Poor' solvents are miscible find_poor->miscible two_solvent Proceed with Two-Solvent Recrystallization miscible->two_solvent

Caption: Workflow for selecting a suitable recrystallization solvent system.

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Faculty of Education, Tishk International University. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • Google Patents. (2007). CN101045670A - Process for purifying biphenyl.
  • Google Patents. (2005). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]

  • Brainly. (2018). A student performs a crystallization on an impure sample of biphenyl. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 2,3'-dimethyl- (CAS 611-43-8). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylbiphenyl (mixed isomers). Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

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Removing homocoupling byproducts in 2,3-dimethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,3-Dimethylbiphenyl

Guide Overview

Welcome to the technical support guide for the synthesis of 2,3-dimethylbiphenyl. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation, specifically homocoupling, during their synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide will delve into the mechanistic origins of common homocoupling byproducts, present a detailed FAQ section for quick problem-solving, and offer validated, step-by-step purification protocols.

Understanding the Problem: The Inevitability of Homocoupling

The synthesis of unsymmetrical biaryls like 2,3-dimethylbiphenyl via cross-coupling reactions is a cornerstone of modern organic chemistry. However, these reactions are often plagued by the competitive formation of symmetrical homocoupling byproducts. For the synthesis of 2,3-dimethylbiphenyl, a common strategy is the Suzuki-Miyaura coupling between a phenyl halide (e.g., bromobenzene) and 2,3-dimethylphenylboronic acid.

In this scenario, three potential products can form:

  • Desired Product: 2,3-Dimethylbiphenyl (Cross-coupling)

  • Byproduct 1: Biphenyl (Homocoupling of the phenyl halide)

  • Byproduct 2: 2,2',3,3'-Tetramethylbiphenyl (Homocoupling of the boronic acid)

The formation of these byproducts not only reduces the yield of the target molecule but also presents significant purification challenges due to their structural similarity.

Mechanistic Origins of Homocoupling

Understanding why these side reactions occur is the first step toward minimizing them.

  • In Suzuki-Miyaura Coupling: Homocoupling of boronic acids is a well-documented side reaction, often exacerbated by the presence of oxygen and Pd(II) species.[1][2] If the Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is used without complete reduction, these species can promote the dimerization of the boronic acid.[1] Inadequate degassing of the reaction mixture is a primary contributor to this issue.[1][2]

  • In Ullmann and Grignard-type Couplings: The classic Ullmann reaction is inherently a homocoupling of two aryl halides using copper.[3][4][5] While modern variations allow for cross-coupling, the propensity for homocoupling remains high, especially if the reactivities of the two coupling partners are not perfectly matched. Similarly, Grignard reagents can undergo homocoupling, often catalyzed by trace metal impurities.[6]

The following diagram illustrates the competitive reaction pathways in a typical Suzuki-Miyaura synthesis of 2,3-dimethylbiphenyl.

G cluster_reactants Reactants R1 Phenyl Halide (Ph-X) P_desired 2,3-Dimethylbiphenyl (Desired Product) R1->P_desired Cross-Coupling P_byproduct1 Biphenyl (Byproduct) R1->P_byproduct1 Homocoupling R2 2,3-Dimethylphenyl Boronic Acid R2->P_desired P_byproduct2 2,2',3,3'-Tetramethylbiphenyl (Byproduct) R2->P_byproduct2 Homocoupling Catalyst Pd(0) Catalyst Catalyst->P_desired G start Crude Reaction Mixture gcms Analyze by GC-MS to identify components and relative amounts start->gcms decision1 Are boiling points significantly different (>20°C)? gcms->decision1 distillation Perform Fractional Vacuum Distillation decision1->distillation Yes decision2 Is the desired product a solid at RT and in high concentration? decision1->decision2 No end Pure 2,3-Dimethylbiphenyl distillation->end recrystallize Attempt Recrystallization decision2->recrystallize Yes chromatography Perform Silica Gel Column Chromatography decision2->chromatography No recrystallize->end chromatography->end

Sources

Technical Support Center: A-Z Troubleshooting for Sterically Hindered Biaryl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The construction of sterically hindered biaryl scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and asymmetric catalysis.[1][2] While the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for C-C bond formation, its application to sterically demanding substrates, particularly those with multiple ortho-substituents, is often plagued by low conversion rates.[3][4][5] This guide provides a comprehensive troubleshooting framework for researchers encountering these challenges. Drawing upon mechanistic principles and field-proven strategies, we will dissect common failure modes and offer actionable solutions to drive your sterically hindered biaryl coupling reactions to completion.

Troubleshooting Guide: A-Z for Low Conversion

This section is designed to address specific experimental issues in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and a di-ortho-substituted boronic acid is giving me less than 10% yield. Where do I start?

A1: Low conversion in tetra-ortho-substituted biaryl synthesis is a classic challenge primarily rooted in the difficult reductive elimination step.[3] The steric congestion around the palladium center in the diorganopalladium(II) intermediate hinders the formation of the C-C bond. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Ligand: Standard ligands like triphenylphosphine are often inadequate. You need bulky, electron-rich phosphine ligands that promote reductive elimination.

  • Initial Go-To Ligands: Start with established Buchwald biaryl phosphine ligands such as SPhos or XPhos.[4] These are often effective for a range of sterically demanding couplings.

  • Advanced Ligand Selection: If initial attempts fail, consider more specialized ligands. For extremely hindered couplings, ligands like BI-DIME and AntPhos have shown excellent reactivity.[6][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4][8]

2. Optimize Your Base and Solvent System: The choice of base is critical and can dramatically influence the reaction outcome.

  • Base Selection: For hindered couplings, weaker bases often underperform. Switch to stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] In some cases, fluoride bases like KF can be beneficial by promoting transmetalation.[9]

  • Solvent Considerations: Anhydrous ethereal solvents like dioxane or THF are standard. However, for K₃PO₄, the addition of a small amount of water can be crucial for its solubility and activity.[10]

3. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy.[4] Monitor for potential substrate or product degradation. If decomposition is observed, a lower temperature with a more active catalyst system is preferable.

Experimental Protocol: A General Starting Point for Hindered Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane (to make a 0.1 M solution in the aryl halide) and water (if using K₃PO₄, typically 5-10% by volume).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.

1. Switch to a Boronate Ester: Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[4] You can either synthesize the boronate ester beforehand or generate it in situ.

2. Use Anhydrous Conditions with a Non-Hydroxylic Base: If you must use a boronic acid, rigorously dried solvents and reagents are essential. Using a base like potassium phosphate under anhydrous conditions can be effective.[11]

3. Consider Alternative Boron Reagents: For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in a slow-release manner, minimizing the concentration of the active boronic acid at any given time.

Q3: My aryl chloride is unreactive. What changes should I make?

A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes oxidative addition more difficult.

1. Employ a More Electron-Rich Ligand: Highly electron-donating ligands are required to facilitate the oxidative addition of the Pd(0) catalyst into the C-Cl bond. Buchwald ligands like SPhos and XPhos are good starting points.[11] For particularly challenging aryl chlorides, consider ligands like cataCXium A or tBu₃P.[11]

2. Use a More Active Palladium Precatalyst: Pre-formed Pd(0) sources or specialized precatalysts can be more effective than generating Pd(0) in situ from Pd(II) sources like Pd(OAc)₂. Consider using a G3 or G4 Buchwald precatalyst.

3. Nickel Catalysis as an Alternative: Nickel catalysts are known to be more reactive towards aryl chlorides and can be a viable alternative if palladium-based systems fail.[12]

Frequently Asked Questions (FAQs)

What is the optimal Pd catalyst loading for a sterically hindered coupling?

For challenging couplings, a higher catalyst loading of 1-5 mol% is often necessary.[3] However, for process chemistry applications where cost is a factor, optimization to reduce catalyst loading is crucial.[3]

Can I use a one-pot borylation/Suzuki coupling for my hindered substrate?

While one-pot procedures are efficient, they can be challenging for sterically hindered substrates. It is often more reliable to isolate and purify the boronic acid or ester before proceeding with the Suzuki coupling.

Are there alternatives to Suzuki-Miyaura coupling for synthesizing hindered biaryls?

Yes, other cross-coupling reactions can be effective. The Kumada-Corriu coupling, which utilizes Grignard reagents, is a powerful method for forming C-C bonds with hindered substrates.[13] Additionally, Stille coupling, which uses organotin reagents, can also be employed.[14] More recently, biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450 are emerging as a promising strategy.[15]

Visualizing the Challenges and Solutions

Troubleshooting_Sterically_Hindered_Biaryl_Coupling Start Low Conversion in Sterically Hindered Coupling Ligand Suboptimal Ligand Start->Ligand Cause BaseSolvent Incorrect Base/Solvent Start->BaseSolvent Cause Temperature Insufficient Temperature Start->Temperature Cause SideReaction Side Reactions (e.g., Protodeboronation) Start->SideReaction Cause ArylHalide Unreactive Aryl Halide (e.g., Chloride) Start->ArylHalide Cause Sol_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) Ligand->Sol_Ligand Solution Sol_BaseSolvent Use Stronger Base (K₃PO₄, Cs₂CO₃) Optimize Water Content BaseSolvent->Sol_BaseSolvent Solution Sol_Temperature Increase Reaction Temperature Temperature->Sol_Temperature Solution Sol_SideReaction Use Boronate Esters (e.g., Pinacol) Anhydrous Conditions SideReaction->Sol_SideReaction Solution Sol_ArylHalide Use Highly Active Ligands (e.g., cataCXium A) Consider Ni Catalysis ArylHalide->Sol_ArylHalide Solution

Caption: Troubleshooting workflow for low conversion in hindered biaryl coupling.

Comparative Data: Ligand and Base Selection

Substrate Challenge Recommended Ligand Class Example Ligands Recommended Base
Tetra-ortho-substitutedBulky Biaryl PhosphinesSPhos, XPhos, BI-DIMEK₃PO₄, Cs₂CO₃
Electron-rich Aryl ChlorideElectron-Rich PhosphinescataCXium A, tBu₃PK₃PO₄, t-BuONa
Prone to ProtodeboronationStandard or Bulky PhosphinesXPhos, PPh₃KF (anhydrous)

The Catalytic Cycle: Where Things Go Wrong

The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[12] In sterically hindered couplings, the reductive elimination step is often the rate-limiting step.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + Ar-X PdII_ArX Ar-Pd(II)L₂-X OA_TS->PdII_ArX Transmetalation_TS Transmetalation PdII_ArX->Transmetalation_TS + Ar'-B(OR)₂ PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation_TS->PdII_ArAr RE_TS Reductive Elimination PdII_ArAr->RE_TS RE_TS->Pd0 Rate-limiting for hindered substrates Product Ar-Ar' RE_TS->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the reductive elimination step.

References

  • Gagnon, A. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Mokhamatam, R. B., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27281-27288. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Takeda, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu.. Retrieved from [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed Central. (2025). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Retrieved from [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]

  • Chemical Society Reviews. (2009). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • YouTube. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to ¹H NMR Chemical Shifts of Methyl Groups in Substituted Biphenyls: The Case of 2,3-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. The chemical shift of a proton is exquisitely sensitive to its local electronic environment, providing a deep insight into molecular geometry and substituent effects. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the methyl groups in 2,3-dimethyl-1,1'-biphenyl, a fascinating case study in the interplay of steric and electronic effects. By comparing its expected spectral features with those of its isomers, 2,2'-dimethyl-1,1'-biphenyl and 3,3'-dimethyl-1,1'-biphenyl, we will unravel the nuanced factors that govern proton resonance in these sterically hindered systems.

The Foundational Principles: Anisotropy and Steric Effects in Biphenyls

The chemical shift of a proton is primarily dictated by the local magnetic field it experiences. This effective magnetic field is a sum of the externally applied field and the induced magnetic fields generated by the circulation of electrons within the molecule. In aromatic systems like biphenyls, the π-electrons of the phenyl rings play a crucial role in creating a non-uniform magnetic field, a phenomenon known as magnetic anisotropy.[1] This induced field can either shield (oppose the applied field) or deshield (reinforce the applied field) nearby protons, depending on their spatial orientation relative to the aromatic ring.

Protons located above or below the face of a phenyl ring experience a shielding effect, causing their signals to appear at a lower chemical shift (upfield). Conversely, protons situated in the plane of the ring are deshielded and resonate at a higher chemical shift (downfield).[2]

In substituted biphenyls, steric hindrance between substituents at the ortho positions (2, 2', 6, and 6') forces the two phenyl rings to twist out of planarity. This dihedral angle has a profound impact on the through-space interactions between the rings and their substituents. The protons of a methyl group on one ring can be brought into close proximity with the face of the other ring, leading to significant shielding.

Comparative Analysis of Methyl Group Chemical Shifts

To understand the expected ¹H NMR spectrum of this compound, it is instructive to first examine the experimental data for its symmetric isomers.

CompoundMethyl Group Position¹H NMR Chemical Shift (δ, ppm) in CDCl₃
Toluene-~2.34
2,2'-Dimethyl-1,1'-biphenyl2-CH₃, 2'-CH₃2.05
3,3'-Dimethyl-1,1'-biphenyl3-CH₃, 3'-CH₃2.35
This compound (Predicted) 2-CH₃ < 2.05
3-CH₃ ~2.35

Note: The chemical shift of toluene is provided as a baseline for a methyl group attached to a single phenyl ring.

Analysis of Isomeric Precedents:
  • 3,3'-Dimethyl-1,1'-biphenyl: In this isomer, the methyl groups are in the meta position. At this distance, they do not significantly hinder the rotation around the biphenyl bond, and they are too far to experience a strong through-space shielding effect from the adjacent ring. Consequently, their chemical shift (2.35 ppm) is very similar to that of toluene (2.34 ppm).[3]

  • 2,2'-Dimethyl-1,1'-biphenyl: The presence of methyl groups at the ortho positions introduces significant steric strain, forcing a large dihedral angle between the phenyl rings. This conformation places each methyl group directly in the shielding cone of the neighboring aromatic ring. The result is a pronounced upfield shift to 2.05 ppm, a clear indication of through-space shielding.

Predicting the Chemical Shifts in this compound: A Deductive Approach

Based on the principles of anisotropy and the experimental data from its isomers, we can make informed predictions about the ¹H NMR chemical shifts of the two distinct methyl groups in this compound.

The 2-Methyl Group: A Story of Shielding

The methyl group at the 2-position (ortho) is expected to be significantly shielded. Similar to the methyl groups in the 2,2'-dimethyl isomer, the steric hindrance from the adjacent phenyl ring will force a twisted conformation. This will position the protons of the 2-methyl group in the shielding region of the second phenyl ring. Therefore, its chemical shift is predicted to be even further upfield than that of the methyl groups in 2,2'-dimethyl-1,1'-biphenyl, likely below 2.05 ppm.

The 3-Methyl Group: A Return to Normality

The methyl group at the 3-position (meta) is not subject to the same dramatic through-space effects. It is positioned further away from the adjacent phenyl ring and does not experience the same degree of steric repulsion as an ortho-substituent. As a result, its electronic environment should closely resemble that of the methyl groups in 3,3'-dimethyl-1,1'-biphenyl. We can, therefore, predict its chemical shift to be in the region of 2.35 ppm.

The interplay of these effects is visually summarized in the following diagram:

G cluster_0 Factors Influencing Chemical Shift in this compound Anisotropic_Effect Anisotropic Effect (Ring Current) Shielding_2Me Upfield Shift (Lower ppm) Anisotropic_Effect->Shielding_2Me Shielding of 2-Methyl Group Steric_Hindrance Steric Hindrance Twisted_Conformation Twisted_Conformation Steric_Hindrance->Twisted_Conformation Induces Twisted Conformation Chemical_Shift Observed Chemical Shift Chemical_Shift_2Me δ(2-CH₃) < 2.05 ppm Shielding_2Me->Chemical_Shift_2Me Determines δ(2-CH₃) Twisted_Conformation->Shielding_2Me Positions 2-Methyl in Shielding Cone No_Significant_Shielding_3Me Minimal Shielding of 3-Methyl Group Chemical_Shift_3Me δ(3-CH₃) ≈ 2.35 ppm No_Significant_Shielding_3Me->Chemical_Shift_3Me Determines δ(3-CH₃)

Caption: Logical flow illustrating the influence of anisotropic and steric effects on the predicted ¹H NMR chemical shifts of the methyl groups in this compound.

Experimental Protocol for ¹H NMR Analysis of Substituted Biphenyls

To empirically validate these predictions, the following experimental protocol for acquiring a high-resolution ¹H NMR spectrum is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the biphenyl derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar organic molecules.[4]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[5]

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds. For more accurate integration, a longer delay (5 x T₁) may be necessary.

    • Spectral Width (SW): A typical range for ¹H NMR is -2 to 12 ppm.

    • Temperature: Maintain a constant temperature, typically 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals corresponding to the methyl groups and other protons to determine their relative ratios.

  • Analyze the multiplicities (singlet, doublet, etc.) of the signals to gain information about neighboring protons.

G cluster_1 Acquisition Parameters cluster_2 Processing Steps Start Start: ¹H NMR Experiment Sample_Prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) Start->Sample_Prep Data_Acquisition 2. Data Acquisition (400 MHz Spectrometer) Sample_Prep->Data_Acquisition Processing 3. Data Processing Data_Acquisition->Processing Pulse_Program Pulse Program: zg30 Data_Acquisition->Pulse_Program Scans Number of Scans: 16-64 Data_Acquisition->Scans Delay Relaxation Delay: 1-2 s Data_Acquisition->Delay Analysis 4. Spectral Analysis Processing->Analysis FT Fourier Transform Processing->FT Phasing Phase Correction Processing->Phasing Referencing Referencing to TMS (0 ppm) Processing->Referencing Integration Integration Processing->Integration End End: Structure Elucidation Analysis->End

Caption: A streamlined workflow for the experimental determination of ¹H NMR spectra for small organic molecules like substituted biphenyls.

Conclusion

The ¹H NMR chemical shifts of the methyl groups in this compound offer a compelling illustration of how subtle changes in molecular structure can lead to significant and predictable spectral differences. By understanding the fundamental principles of magnetic anisotropy and steric hindrance, and by drawing comparisons with closely related isomers, researchers can confidently predict and interpret the ¹H NMR spectra of complex organic molecules. The predicted upfield shift of the 2-methyl group to a value likely below 2.05 ppm, in stark contrast to the more conventional chemical shift of the 3-methyl group around 2.35 ppm, provides a clear spectral signature for this particular substitution pattern. This guide serves as a testament to the predictive power of NMR spectroscopy when grounded in a solid understanding of physical organic chemistry principles.

References

  • Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction Signals from Organic Compounds. The Journal of Chemical Physics, 19(4), 507. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 13.7: 1H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015, January 21). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Chemical Communications. [Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 2(7), 1772–1785. [Link]

  • YouTube. (2020, April 26). Anisotropic effect in 1H NMR. Retrieved from [Link]

  • Miles, W. H., Robinson, M. J., Lessard, S. G., & Thamattoor, D. M. (2016). Through-Space Shielding Effects of Metal-Complexed Phenyl Rings. The Journal of Organic Chemistry, 81(22), 10791–10801. [Link]

  • MDPI. (2022). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Molecules, 27(20), 7019. [Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylbiphenyl (mixed isomers). Retrieved from [Link]

  • ResearchGate. (n.d.). Main orientation of the phenyl ring and direction of maximum shielding. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 436-448. [Link]

  • YouTube. (2018, December 6). Shielding and Deshielding - H NMR Spectroscopy. Retrieved from [Link]

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GC-MS Retention Index Guide: 2,3-Dimethyl-1,1'-biphenyl vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS retention characteristics of 2,3-dimethyl-1,1'-biphenyl (2,3-DMB) compared to its structural isomers. It is designed for analytical chemists and researchers requiring precise identification of alkyl-substituted aromatics in complex matrices such as crude oil, environmental samples, and synthesis reaction mixtures.

Introduction: The Isomer Identification Challenge

Dimethylbiphenyls (DMBs) present a classic analytical challenge: they share the same molecular formula (


) and nominal mass (m/z 182), yet possess distinct physicochemical properties driven by their substitution patterns. Accurate differentiation is critical because:
  • Environmental Forensics: Isomer ratios indicate the source of contamination (e.g., petrogenic vs. pyrogenic).

  • Material Science: 4,4'-DMB is a precursor for high-performance liquid crystals, while ortho-substituted isomers like 2,3-DMB are often unwanted byproducts that disrupt planarity.

This guide focuses on This compound , a "mono-ortho" substituted isomer, and defines its chromatographic behavior relative to the "di-ortho" (e.g., 2,2') and "non-ortho" (e.g., 3,3', 4,4') alternatives.

Chemical Theory: Structure-Retention Relationships

The elution order of DMB isomers on non-polar (e.g., DB-5, HP-5MS) and semi-polar stationary phases is governed by two primary factors: Vapor Pressure (Boiling Point) and Molecular Planarity (Shape Selectivity) .

The Ortho-Effect Mechanism
  • Di-ortho (e.g., 2,2'-DMB): Steric repulsion between the methyl groups at the pivot bond forces the two phenyl rings to twist significantly (approx. 70-90° dihedral angle). This reduces

    
    -
    
    
    
    stacking interactions with the stationary phase, resulting in the lowest retention index (RI) .
  • Mono-ortho (e.g., 2,3-DMB): The single methyl group at the 2-position creates moderate steric hindrance. The molecule is less planar than meta/para isomers but more planar than 2,2'-DMB. It exhibits intermediate retention .

  • Non-ortho (e.g., 3,3'-DMB, 4,4'-DMB): These molecules can adopt a near-planar conformation, maximizing surface area contact and dispersive forces with the column phase. They exhibit the highest retention indices .

Logic Visualization

The following diagram illustrates the causality between structural substitution and chromatographic behavior.

G cluster_0 Structural Class cluster_1 Interaction Mechanism cluster_2 Chromatographic Outcome (DB-5) DiOrtho Di-Ortho (e.g., 2,2'-DMB) High Steric Twist MinInteraction Min. Stationary Phase Contact (Low Dispersive Forces) DiOrtho->MinInteraction Steric Hindrance MonoOrtho Mono-Ortho (e.g., 2,3-DMB) Moderate Twist MedInteraction Moderate Interaction MonoOrtho->MedInteraction Partial Planarity NonOrtho Non-Ortho (e.g., 4,4'-DMB) Planar / Linear MaxInteraction Max. Stationary Phase Contact (High Dispersive Forces) NonOrtho->MaxInteraction Max Planarity EarlyElution Early Elution (RI ~1540-1550) MinInteraction->EarlyElution MidElution Intermediate Elution (RI ~1560-1575) MedInteraction->MidElution LateElution Late Elution (RI ~1580-1600+) MaxInteraction->LateElution

Caption: Flowchart demonstrating how ortho-substitution steric hindrance dictates stationary phase interaction and final retention index.

Performance Comparison: Retention Indices & Mass Spectra[1][2][3][4][5][6]

The following data aggregates experimental values from NIST, PubChem, and peer-reviewed literature for a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS, CP-Sil 8 CB).

Table 1: Comparative Retention Indices (DB-5 Equivalent)
Isomer NameStructure TypeRetention Index (RI)*Elution OrderKey Identification Feature
2,2'-Dimethylbiphenyl Di-Ortho1546 ± 5 1 (First)M-15 (m/z 167) often enhanced due to steric relief.
2,3-Dimethylbiphenyl Mono-Ortho 1562 - 1574 2 (Intermediate) Target Analyte. Elutes distinctly after 2,2' but before 3,3'.
2,4'-Dimethylbiphenyl Mono-Ortho1570 - 15803Co-elution risk with 2,3-DMB; requires high-res GC.
3,3'-Dimethylbiphenyl Non-Ortho1580 - 15904Meta-substitution allows flatter conformation.
3,4-Dimethylbiphenyl Non-Ortho1590 - 16005Vicinal methyls on one ring; often co-elutes with 4,4'.
4,4'-Dimethylbiphenyl Non-Ortho1595 - 1610 6 (Last)Highest MP (121°C); most retained isomer.

*Note: RI values are temperature-program dependent. Values cited are for standard linear temperature ramps (e.g., 3-5°C/min).

Mass Spectral Differentiation (EI, 70eV)

While all isomers show a molecular ion at m/z 182 , the fragmentation patterns offer subtle clues:

  • Ortho-Effect (2,2'-DMB): The proximity of methyl groups between rings facilitates the loss of a methyl radical (

    
    ) to form a bridged fluorenyl-type cation. Consequently, the [M-15]⁺ peak (m/z 167)  is typically more intense in 2,2'-DMB than in 3,3' or 4,4' isomers.
    
  • 2,3-DMB Signature: Being a mono-ortho isomer, 2,3-DMB shows spectral characteristics intermediate between the 2,2' and the non-ortho isomers. It lacks the intense "di-ortho" fragmentation enhancement but may show specific tropylium ion rearrangements associated with the vicinal (2,3) substitution on the phenyl ring.[1]

Experimental Protocol: Validated Identification Workflow

To rigorously identify 2,3-DMB, rely on a "Self-Validating" protocol that combines RI matching with spectral logic.

Step-by-Step Methodology
  • Column Selection: Use a non-polar (DB-5MS) or mid-polar (DB-17MS) column. The mid-polar phase (50% phenyl) provides better separation of the critical 2,3-DMB / 2,4'-DMB pair than standard DB-5.

  • Standard Calibration:

    • Inject a

      
       n-alkane ladder standard under the exact same conditions.
      
    • Calculate the Linear Retention Index (LRI) for the unknown peak using the Van den Dool and Kratz equation.

  • RI Filtering:

    • Calculate

      
      .
      
    • Pass Criteria:

      
       units. If the peak is <1550, it is likely 2,2'. If >1590, it is likely 3,4 or 4,4'.
      
  • Spectral Confirmation:

    • Check m/z 182 (Molecular Ion).[2]

    • Check ratio of m/z 167 / 182.

    • Differentiation: If the peak has RI ~1570 and the spectrum matches DMB, it is highly probable to be 2,3-DMB or 2,4'-DMB. (Note: 2,4'-DMB has one methyl on each ring, while 2,3-DMB has both on one ring; fragmentation is very similar, making RI the primary discriminator).

Workflow Diagram

Workflow Start Unknown Peak (m/z 182) CalcRI Calculate LRI (vs Alkane Std) Start->CalcRI Decision1 RI Range Check CalcRI->Decision1 Res22 RI < 1555 Identify: 2,2'-DMB Decision1->Res22 < 1555 Res23 RI 1560-1575 Candidate: 2,3-DMB Decision1->Res23 1560-1575 Res44 RI > 1590 Identify: 3,3' / 4,4' Decision1->Res44 > 1590 Confirm Confirm with DB-17MS or Library Res23->Confirm

Caption: Decision tree for assigning dimethylbiphenyl isomers based on calculated Retention Index.

References

  • NIST Mass Spectrometry Data Center. 2,3-Dimethylbiphenyl & Isomer Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Vassilaros, D. L., et al. (1982).[2] Linear retention index system for polycyclic aromatic compounds. Journal of Chromatography A. (Validation of RI systems for PAH isomers).

  • Alexander, R., et al. (1984). The effect of maturity on the compositions of dimethylbiphenyls in crude oils.[3] Organic Geochemistry.[4][5] (Detailed elution orders of DMBs in petrochemical analysis).

Sources

A Comparative Guide to the ¹³C NMR Spectral Characterization of 2,3-dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-dimethyl-1,1'-biphenyl, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. By comparing its predicted spectrum with the experimental data of 1,1'-biphenyl and the closely related 2,2'-dimethyl-1,1'-biphenyl, this document offers a comprehensive framework for the structural elucidation and characterization of polysubstituted biphenyl systems.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Unlike ¹H NMR, which provides information about the protons, ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments within a molecule.[1] The chemical shift of each carbon atom is influenced by its hybridization, the electronegativity of attached atoms, and steric effects, providing a unique fingerprint for a given structure.[2] In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, simplifying spectral interpretation.[3]

Analysis of the ¹³C NMR Spectrum of this compound

Due to the absence of readily available experimental ¹³C NMR data for this compound, a predicted spectrum was generated using the online tool NMRDB.org.[4] This prediction provides a valuable basis for understanding the expected chemical shifts and for comparison with related compounds.

The structure of this compound features two phenyl rings connected by a single bond. One ring is unsubstituted, while the other bears two methyl groups at the 2- and 3-positions. This substitution pattern leads to a total of 14 carbon atoms, but due to symmetry in the unsubstituted ring, we expect to see fewer than 14 signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon Atom Predicted Chemical Shift (ppm) Assignment
C1141.6Quaternary (ipso-carbon of the substituted ring)
C2136.9Quaternary (methyl-substituted)
C3135.2Quaternary (methyl-substituted)
C4129.9Aromatic CH
C5128.0Aromatic CH
C6125.7Aromatic CH
C1'141.2Quaternary (ipso-carbon of the unsubstituted ring)
C2'/C6'129.2Aromatic CH
C3'/C5'128.4Aromatic CH
C4'127.1Aromatic CH
2-CH₃20.6Methyl
3-CH₃16.5Methyl

Comparative Analysis: Unraveling Substituent Effects

To understand the impact of the methyl groups on the ¹³C NMR spectrum, we will compare the predicted data for this compound with the experimental data for 1,1'-biphenyl and the isomeric 2,2'-dimethyl-1,1'-biphenyl.

Compound C1/C1' (ppm) Aromatic CH (ppm) Methyl (ppm) Reference
1,1'-Biphenyl 141.2128.7, 127.2, 127.1-[5]
2,2'-dimethyl-1,1'-biphenyl 141.5, 136.2129.8, 127.2, 125.920.3[3]
This compound (Predicted) 141.6, 141.2129.9, 129.2, 128.4, 128.0, 127.1, 125.720.6, 16.5[4]

Key Observations and Interpretations:

  • Ipso-Carbons (C1/C1'): In all three compounds, the ipso-carbons (the carbons directly involved in the biphenyl linkage) appear downfield around 141 ppm. This is a characteristic chemical shift for quaternary aromatic carbons bonded to another aromatic ring.

  • Methyl Substituent Effects: The presence of methyl groups causes a downfield shift for the carbons to which they are attached (C2 and C3 in the substituted ring of this compound). This is due to the electron-donating inductive effect of the alkyl groups.

  • Steric Effects: The ortho-methyl groups in 2,2'-dimethyl-1,1'-biphenyl and the 2-methyl group in this compound are expected to cause steric hindrance, which restricts the free rotation around the C1-C1' bond. This restricted rotation can lead to distinct signals for otherwise equivalent carbons and can influence the chemical shifts of nearby carbons.

  • Methyl Carbon Signals: The methyl carbons themselves resonate in the typical aliphatic region, around 20 ppm. The slight difference in the predicted chemical shifts for the two methyl groups in this compound (20.6 and 16.5 ppm) is due to their different chemical environments. The 2-methyl group is in a more sterically crowded ortho position compared to the 3-methyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, step-by-step protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be inert to the sample and have a known chemical shift for reference.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Set the spectrometer to the ¹³C nucleus frequency.
  • Choose a standard proton-decoupled pulse sequence.
  • Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).
  • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is often required compared to ¹H NMR.
  • Set the relaxation delay (D1) to allow for the full relaxation of all carbon nuclei between scans. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the peaks if quantitative information is desired, although standard ¹³C NMR is not inherently quantitative without specific experimental setups.

Visualizing the Workflow and Structural Influences

To further clarify the process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Setup Set Acquisition Parameters Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Spectral Analysis Calibrate->Analyze

Caption: Experimental Workflow for ¹³C NMR Spectroscopy.

G cluster_electronic Electronic Effects cluster_steric Steric Effects Chemical Shift Chemical Shift Inductive Effect Inductive Effect Chemical Shift->Inductive Effect Resonance Effect Resonance Effect Chemical Shift->Resonance Effect Steric Hindrance Steric Hindrance Chemical Shift->Steric Hindrance Conformational Restriction Conformational Restriction Chemical Shift->Conformational Restriction Methyl Groups (e⁻ donating) Methyl Groups (e⁻ donating) Inductive Effect->Methyl Groups (e⁻ donating) Ortho-substituents Ortho-substituents Steric Hindrance->Ortho-substituents Rotation around C1-C1' bond Rotation around C1-C1' bond Conformational Restriction->Rotation around C1-C1' bond

Caption: Factors Influencing ¹³C NMR Chemical Shifts in Substituted Biphenyls.

Conclusion

The characterization of this compound by ¹³C NMR spectroscopy, even through predictive methods, provides significant insights into its molecular structure. The comparison with 1,1'-biphenyl and 2,2'-dimethyl-1,1'-biphenyl highlights the predictable and interpretable effects of methyl substitution on the chemical shifts of the aromatic carbons. This guide serves as a valuable resource for researchers working with substituted biphenyls, offering a clear methodology for spectral interpretation and structural confirmation.

References

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]

  • PubChem. 2,2'-Dimethylbiphenyl. [Link]

  • Chemistry LibreTexts. Interpreting ¹³C NMR Spectra. [Link]

Sources

Comparative Guide: Distinguishing 2,3-Dimethylbiphenyl from 2,3'-Dimethylbiphenyl by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing 2,3-dimethylbiphenyl (Isomer A) from 2,3'-dimethylbiphenyl (Isomer B) is a common challenge in biaryl synthesis, particularly in Suzuki-Miyaura cross-couplings where regioselectivity issues may arise.

The definitive differentiation relies on Proton (


H) NMR integration logic  and 2D NOESY spatial correlations .
  • The "Smoking Gun": The 2,3-isomer contains an unsubstituted phenyl ring, yielding a distinct 5-proton integration in the aromatic region. The 2,3'-isomer possesses two substituted rings, resulting in a 4:4 aromatic proton split .

  • Secondary Confirmation: NOESY spectra will show a strong correlation between methyl groups for the 2,3-isomer (vicinal), whereas the 2,3'-isomer will show no such correlation (distal).

Structural Analysis & Theoretical Basis

To interpret the spectra correctly, we must first deconstruct the symmetry and proton environments of both molecules.

Feature2,3-Dimethylbiphenyl 2,3'-Dimethylbiphenyl
Structure Type Ortho,meta-substituted ring + Unsubstituted ringOrtho-substituted ring + Meta-substituted ring
Ring A Protons 3 (Trisubstituted benzene)4 (Disubstituted benzene)
Ring B Protons 5 (Monosubstituted benzene)4 (Disubstituted benzene)
Methyl Positions Vicinal (Positions 2, 3 on same ring)Distal (Pos 2 on Ring A, Pos 3 on Ring B)[1][2][3]
Symmetry AsymmetricAsymmetric
Structural Logic Diagram

The following diagram illustrates the decision logic based on structural connectivity.

G Start Unknown Sample (Dimethylbiphenyl Isomer) Aromatic Step 1: Analyze Aromatic Region Integration (6.8 - 7.6 ppm) Start->Aromatic Result_23 Observation: Distinct 5H Multiplet + 3H Multiplet Aromatic->Result_23 Result_23_Prime Observation: Overlapping 4H + 4H Multiplets (No clear 5H monosubstituted signal) Aromatic->Result_23_Prime Conclusion_23 Identify as: 2,3-Dimethylbiphenyl Result_23->Conclusion_23 Primary Evidence NOESY Step 2 (Validation): 2D NOESY Spectrum Result_23->NOESY Confirm Conclusion_23_Prime Identify as: 2,3'-Dimethylbiphenyl Result_23_Prime->Conclusion_23_Prime Primary Evidence Result_23_Prime->NOESY Confirm NOE_Yes Methyl-Methyl Correlation: OBSERVED NOESY->NOE_Yes NOE_No Methyl-Methyl Correlation: ABSENT NOESY->NOE_No NOE_Yes->Conclusion_23 Vicinal Me-Me NOE_No->Conclusion_23_Prime Distal Me-Me

Figure 1: Decision tree for distinguishing dimethylbiphenyl isomers via NMR.

Primary Differentiation: H NMR (1D)

The most reliable method for quantification and identification is the integration of the aromatic region.

A. Aromatic Region (6.5 – 7.6 ppm)[1]
  • 2,3-Dimethylbiphenyl:

    • Pattern: You will observe a multiplet integrating to 5 protons (typically 7.30–7.50 ppm) corresponding to the unsubstituted phenyl ring (Ring B).

    • Remaining: A separate set of signals integrating to 3 protons corresponds to the substituted Ring A.

    • Logic: The presence of a monosubstituted benzene ring is the key identifier [1].

  • 2,3'-Dimethylbiphenyl:

    • Pattern: Both rings are disubstituted. The spectrum will show a complex overlap of signals integrating to 8 protons total.

    • Differentiation: You will not see a clean 5H integration block.[4] The protons are distributed 4:4 across the two rings.

B. Methyl Region (2.0 – 2.4 ppm)

Both isomers show two singlet methyl peaks (3H each). However, their chemical shifts differ slightly due to the "ortho-effect" (shielding by the adjacent aromatic ring current).

  • 2,3-Dimethylbiphenyl: Two singlets. The 2-Me is shielded by the orthogonal Ring B. The 3-Me is relatively standard.

  • 2,3'-Dimethylbiphenyl: Two singlets. The 2-Me (Ring A) is shielded. The 3'-Me (Ring B) is in a standard meta-position environment.

  • Note: While shifts vary by solvent, the splitting is the robust metric. Both appear as singlets (or very fine doublets due to long-range coupling), so shift alone is less reliable than integration.

Secondary Validation: 2D NMR (NOESY)

If the aromatic region is ambiguous due to solvent overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.

Mechanism

NOESY detects protons that are close in space (< 5 Å), regardless of bond connectivity.

IsomerMethyl ProximityExpected NOESY Signal
2,3-Dimethylbiphenyl Vicinal: The methyls are on adjacent carbons (C2, C3).Strong Cross-peak: A clear correlation spot between the two methyl singlets.
2,3'-Dimethylbiphenyl Distal: Methyls are on different rings.No Cross-peak: The methyls are too far apart to show a direct NOE correlation.

Experimental Protocol

To ensure reproducible data, follow this standardized acquisition workflow.

Materials
  • Solvent: Chloroform-d (

    
    ) is standard. (Alternative: DMSO-
    
    
    
    if solubility is poor, but
    
    
    provides better resolution for aromatic splitting).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher recommended for clear aromatic resolution.

Step-by-Step Methodology
  • Sample Prep: Dissolve the sample completely. Filter if any particulate is visible to prevent line broadening.

  • Acquisition (

    
    H): 
    
    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1):

      
       5 seconds (Critical for accurate integration of methyl vs. aromatic protons).
      
    • Scans: 16–64.[1]

  • Processing:

    • Phasing: Ensure flat baseline.

    • Integration: Set the sum of methyl integrals to 6.00.

    • Analysis: Integrate the aromatic region. Check for the 5:3 vs 4:4 ratio.

  • Acquisition (NOESY) - Optional:

    • Mixing time: 500 ms (standard for small molecules).

    • Look for off-diagonal peaks connecting the two methyl shifts.

Data Comparison Table

Parameter2,3-Dimethylbiphenyl 2,3'-Dimethylbiphenyl
Molecular Formula


Aromatic Integration 5H (Ring B) + 3H (Ring A)4H (Ring A) + 4H (Ring B)[2]
Methyl Multiplicity Two SingletsTwo Singlets
NOESY (Me-Me) Positive CorrelationNegative (No Correlation)
Key Spectral Feature Unsubstituted Phenyl Multiplet (7.3–7.5 ppm)Absence of 5H monosubstituted pattern

References

  • National Institute of Standards and Technology (NIST). 3,3'-Dimethylbiphenyl Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • PubChem. 2,3'-Dimethylbiphenyl Compound Summary. National Library of Medicine.[6] Retrieved from [Link][6]

  • LookChem. 2,3-Dimethyl-1,1'-biphenyl Basic Information. Retrieved from [Link]

Sources

A Researcher's Guide to Selecting a 2,3-Dimethyl-1,1'-biphenyl Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of 2,3-dimethyl-1,1'-biphenyl, the selection of a high-purity reference standard is a critical determinant of analytical accuracy and reproducibility. This guide provides a comprehensive comparison of commercially available reference standards for this compound, offering insights into supplier specifications, analytical considerations, and a recommended analytical workflow to ensure the integrity of your results.

The Critical Role of a High-Purity Reference Standard

This compound (CAS No. 3864-18-4) is a biphenyl derivative utilized as a key intermediate in organic synthesis and as a reagent in cross-coupling reactions, such as the Suzuki coupling.[1] Accurate quantification of this analyte in reaction mixtures, final products, or environmental samples is paramount for process optimization, quality control, and regulatory compliance. The use of a well-characterized reference standard with a certified purity and a comprehensive Certificate of Analysis (CoA) is the foundation of a robust and reliable analytical method.

Comparison of Commercially Available Reference Standards

A survey of prominent suppliers reveals several options for this compound reference standards. The following table summarizes the key specifications to consider when making your selection. It is imperative to note that while some suppliers provide detailed information upfront, for others, a direct inquiry or review of the lot-specific CoA is necessary to obtain complete specifications.

SupplierProduct NameCAS No.Purity SpecificationAnalytical Techniques Mentioned for CharacterizationAvailability of Certificate of Analysis (CoA)
Toronto Research Chemicals (TRC) 2,3-Dimethylbiphenyl3864-18-4Not explicitly stated on product page; a comprehensive CoA is provided with the product.[2][3]NMR, HPLC, MS, Elemental Analysis[2]Yes, provided with product.
Sigma-Aldrich This compound3864-18-4Not explicitly stated on product page; CoA available for specific lots.HPLC, GCYes, available for specific lots.
BLD Pharm This compound3864-18-4Not explicitly stated on product page; CoA is stated to be provided for each product.[4][5]NMR, HPLC, LC-MS, UPLC mentioned as available documentation.[4]Yes, stated to be available.
LGC Standards Distributes TRC products3864-18-4See TRC specifications. LGC operates under ISO 17034 and ISO/IEC 17025.[6][7]See TRC specifications.Yes, provided with product.
Alichem (via LookChem)2,3-Dimethylbiphenyl3864-18-4Not explicitly stated.Not explicitly stated.Inquiry needed.
AK Scientific (via LookChem)This compound3864-18-4Not explicitly stated.Not explicitly stated.Inquiry needed.

Expert Insight: When evaluating suppliers, prioritize those who readily provide a comprehensive Certificate of Analysis. A detailed CoA from a supplier accredited to ISO 17034 and ISO/IEC 17025, such as LGC Standards and their partner TRC, offers the highest level of assurance in the quality and accuracy of the reference material.[6][7] While other suppliers may also provide high-quality products, the transparency of their documentation is a key indicator of their commitment to quality.

Recommended Analytical Workflow: GC-MS for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of semi-volatile organic compounds like this compound. The following protocol outlines a robust method for its analysis.

Experimental Protocol: GC-MS Analysis

1. Standard Preparation:

  • Accurately weigh a suitable amount of the this compound reference standard.

  • Dissolve the standard in a high-purity solvent (e.g., ethyl acetate or dichloromethane) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.

Rationale: The accuracy of the entire analysis hinges on the precise preparation of these standards. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC-MS system.

2. Sample Preparation:

  • For solid samples, perform an appropriate extraction (e.g., sonication or Soxhlet extraction) with a suitable solvent.

  • For liquid samples, a simple dilution may be sufficient.

  • Filter the sample extracts through a 0.22 µm syringe filter to remove any particulate matter.

Rationale: Proper sample preparation is crucial to ensure that the analyte is efficiently extracted from the sample matrix and to protect the analytical instrument from contamination.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[8]

  • Mass Spectrometer: Agilent 5977B MS or equivalent.[8]

  • Column: A non-polar or mid-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.[8]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250-280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full Scan (for qualitative analysis and method development) and Selected Ion Monitoring (SIM) (for quantitative analysis).

Rationale: The choice of a 5% phenyl-methylpolysiloxane stationary phase (HP-5MS or equivalent) provides good selectivity for a wide range of organic compounds. The temperature program is designed to ensure good separation of the analyte from other components in the sample matrix. SIM mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Self-Validation: The linearity of the calibration curve, the reproducibility of replicate injections, and the analysis of quality control samples at known concentrations throughout the analytical run serve as a self-validating system for the protocol.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Calibration Calibration Curve Generation GCMS_Analysis->Calibration Quantification Sample Quantification Calibration->Quantification

GC-MS Analytical Workflow for this compound.

Conclusion

The selection of a high-quality reference standard is a non-negotiable prerequisite for accurate and reliable analytical measurements. For the analysis of this compound, it is recommended to source from suppliers who provide comprehensive Certificates of Analysis and adhere to international quality standards such as ISO 17034. By coupling a premium reference standard with a well-designed and validated analytical method, such as the GC-MS protocol outlined in this guide, researchers can have the utmost confidence in the integrity of their data.

References

  • LookChem. This compound. [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • ResearchGate. (PDF) Overcoming Matrix Effects: GC Method Development for the Determination of Triethylamine and Dimethyl Sulfoxide in a Drug Substance. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
  • Toronto Research Chemicals. Product Page. [Link]
  • National Measurement Laboratory. Reference Materials Catalogue 2024. [Link]
  • Royal Society of Chemistry. c4ob02436b1.pdf. [Link]
  • CPAChem. Inorganic CRM. [Link]
  • ResearchGate. (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
  • Chemie Brunschwig. Toronto Research Chemical. [Link]
  • MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
  • EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
  • RK Tech Kft. Reference materials for physical properties 2008/2009. [Link]
  • Cheméo. Chemical Properties of 1,1'-Biphenyl, 2,3'-dimethyl- (CAS 611-43-8). [Link]
  • ResearchGate. (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]
  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link]
  • Bio-Connect. Toronto Research Chemicals (TRC) products. [Link]

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Safety Operating Guide

Navigating the Disposal of 2,3-Dimethyl-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-Dimethyl-1,1'-biphenyl, a compound whose structural similarity to biphenyls necessitates a cautious and informed approach to its end-of-life management. Our focus is on providing actionable intelligence that goes beyond mere compliance, embedding a culture of safety and environmental stewardship within your laboratory operations.

Understanding the Compound: Properties and Associated Hazards

Key Physical and Hazard Properties (based on Biphenyl and general chemical principles):

PropertyValue/InformationSource
Appearance White to off-white solid[2]
Melting Point 42°C[3]
Boiling Point 273.3°C at 760 mmHg[3]
Flash Point 117.4°C[3]
Hazards May cause skin, eye, and respiratory irritation. Potential for liver, kidney, and nervous system effects with significant exposure.[4][5]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. Do not allow to enter drains or waterways.[2][5]
Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to establish a safe working environment and have the appropriate personal protective equipment (PPE) readily available.

Step 1: Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5].

Step 2: Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step 3: Spill Response

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal[2][5].

  • Do not use water to clean up the spill, as this can spread contamination and is harmful to aquatic environments[4][5].

  • Ventilate the area and wash the spill site with a suitable solvent (e.g., ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste.

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a multi-step process that begins at the point of waste generation and ends with its final, compliant destruction or containment.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Waste Management A Step 1: Waste Segregation (Solid vs. Liquid) B Step 2: Container Selection (Compatible & Sealable) A->B  Place in... C Step 3: Proper Labeling (Contents, Hazards, Date) B->C  Then... D Step 4: Temporary Storage (Designated Satellite Area) C->D  Transfer to... E Step 5: Documentation (Waste Log/Manifest) D->E  Record in... F Step 6: Professional Collection (Licensed Waste Hauler) E->F  Arrange for... G Step 7: Final Disposal (Approved Hazardous Waste Facility) F->G  Transport to...

Disposal Workflow for this compound
Detailed Disposal Procedures

Step 1: Waste Segregation

  • Solid Waste: This includes unreacted this compound, contaminated labware (e.g., weigh boats, filter paper), and used spill cleanup materials.

  • Liquid Waste: This includes solutions containing this compound and solvents used for cleaning contaminated glassware. Segregate halogenated and non-halogenated solvent waste streams.

Step 2: Container Selection

  • Use only containers that are compatible with this compound and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure containers have a secure, leak-proof lid.

  • For solid waste, a sealable plastic bag or a rigid container with a liner is appropriate.

Step 3: Proper Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate concentration or quantity

    • The associated hazards (e.g., "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container

Step 4: Temporary Storage

  • Store waste containers in a designated and secure satellite accumulation area within or near the laboratory.

  • This area should be well-ventilated and have secondary containment to capture any potential leaks.

  • Do not accumulate large quantities of waste in the lab. Follow your institution's guidelines for the maximum allowable volume and storage time.

Step 5: Documentation

  • Maintain a detailed log of all hazardous waste generated. This log should correspond to the information on the container labels.

  • This documentation is crucial for regulatory compliance and for the waste disposal vendor.

Step 6: Professional Collection

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash[4][5].

Step 7: Final Disposal

  • The final disposal of this compound waste should be conducted at a facility approved to handle hazardous chemical waste.

  • The most common and effective disposal method for this type of organic compound is high-temperature incineration[6]. Landfilling in a designated hazardous waste landfill may also be an option, depending on local regulations and the waste's characteristics[7][8].

Regulatory Considerations

While this compound is not a polychlorinated biphenyl (PCB), the stringent regulations governing PCBs under the Toxic Substances Control Act (TSCA) in the United States provide a valuable framework for managing related compounds[9]. The principles of cradle-to-grave responsibility, proper labeling, and disposal at approved facilities are directly applicable. Always consult your local and national environmental regulations to ensure full compliance[7].

By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]

  • Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Polychlorinated Biphenyl (PCB) Management Plan. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

  • Toxic Docs. (n.d.). Waste Management Paper No 6 Polychlorinated Biphenyl (PCB) Wastes. Retrieved from [Link]

  • Khidkhan, K., et al. (2023). Biological effects related to exposure to polychlorinated biphenyl (PCB) and decabromodiphenyl ether (BDE-209) on cats. PLoS ONE, 18(1), e0277689. Retrieved from [Link]

  • Arvia Technology. (n.d.). Removal of PAHs from Chemical Wastewater | Case Study. Retrieved from [Link]

  • New Jersey Department of Health. (2010, August). Hazardous Substance Fact Sheet: 3,3'-Dimethylbenzidine. Retrieved from [Link]

  • Eurofins USA. (n.d.). Alkyl PAHs/Alkanes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Inadvertent PCBs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 25). Frequent Questions about the Polychlorinated Biphenyl (PCB) Guidance Reinterpretation. Retrieved from [Link]

  • Li, J., et al. (2021). Alkylated Polycyclic Aromatic Hydrocarbons Are the Largest Contributor to Polycyclic Aromatic Compound Concentrations in the Topsoil of Huaibei Coalfield, China. International Journal of Environmental Research and Public Health, 18(16), 8743. Retrieved from [Link]

  • OSPAR Commission. (n.d.). Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Handling aromatic compounds like 2,3-Dimethyl-1,1'-biphenyl in a research or drug development setting demands a meticulous, risk-based approach to safety. Simply wearing a lab coat and gloves is insufficient. A comprehensive Personal Protective Equipment (PPE) strategy is rooted in a deep understanding of the compound's specific hazards and the procedural risks of the work being performed. This guide provides an in-depth, field-proven framework for establishing a self-validating safety protocol when working with this substance, ensuring the protection of both the scientist and the integrity of the research.

Foundational Knowledge: Hazard Assessment

The selection of appropriate PPE is dictated directly by the known and potential hazards of a chemical. According to its Safety Data Sheet (SDS), this compound is classified with several significant GHS hazard statements.[1] Understanding the "why" behind each hazard is the first step in building an effective safety protocol.

  • H315 - Causes skin irritation: Biphenyl and its derivatives can defat the skin, leading to irritation, dryness, and dermatitis upon prolonged contact.

  • H318 - Causes serious eye damage: This is a critical warning. Contact with the eyes, particularly with the solid, can lead to severe and potentially irreversible damage.[1]

  • H335 - May cause respiratory irritation: Inhalation of the dust or vapors can irritate the mucous membranes of the respiratory tract.[1]

  • H410 - Very toxic to aquatic life with long-lasting effects: This highlights the environmental danger and underscores the need for stringent containment and disposal protocols to prevent its release.[1]

Beyond these immediate classifications, it is prudent to consider the toxicology of the parent compound, biphenyl, which has been shown to cause toxic effects on the liver, kidneys, and nervous system with acute exposure.[2][3] This broader context informs a more cautious and comprehensive approach to handling.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is essential to acknowledge the hierarchy of safety controls. As a matter of best practice and regulatory expectation, engineering and administrative controls must be the primary means of exposure reduction.[4]

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards.

PPE should be considered the last line of defense, protecting you from exposure when engineering and administrative controls cannot eliminate the risk entirely.

Core PPE Protocol for this compound

The following protocol is based on a risk assessment for standard laboratory operations such as weighing, preparing solutions, and running reactions.

Eye and Face Protection: The Non-Negotiable Element

Given the severe risk of eye damage (H318), eye protection is mandatory at all times.[1]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required for all procedures. Standard safety glasses do not provide an adequate seal and are insufficient.

  • Elevated Risk: When there is a significant risk of splashing (e.g., transferring large volumes of solutions, running reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.

Hand Protection: Selecting the Right Glove Material

The SDS mandates the use of protective gloves to prevent skin irritation.[1] The choice of glove material is critical, as not all materials offer the same level of protection against aromatic hydrocarbons.

Glove MaterialRecommendation for Aromatic HydrocarbonsRationale & Use Case
Nitrile Good (for incidental contact) Suitable for handling solids and for short-duration tasks with dilute solutions. Nitrile provides good general chemical resistance and dexterity. Always double-glove.
Neoprene Good to Excellent Offers better resistance than nitrile for moderate contact. A good choice for tasks involving solution transfers or extractions.
Butyl Rubber Excellent Recommended for extended contact or when handling concentrated solutions. Butyl rubber performs well against many organic compounds but may have less dexterity.[6]
Viton® Excellent Offers the highest level of protection against aromatic hydrocarbons. Use for high-risk procedures, large-scale work, or spill cleanup.
Natural Rubber (Latex) Not Recommended Provides poor resistance to aromatic hydrocarbons and should be avoided.[6]

Operational Imperative: Always check the manufacturer's specific chemical resistance chart for the gloves you are using.[7] Before use, inspect gloves for any signs of damage or degradation.[8] If contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair.

Respiratory Protection: Mitigating Inhalation Risks

To comply with the precautionary statement to "avoid breathing dust" (P261), respiratory protection is necessary when engineering controls may be insufficient.[1]

  • Handling Solids: When weighing or transferring the solid powder, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation of dust.

  • Handling Solutions/Heating: If the compound is being heated, aerosolized, or used in a way that generates vapors outside of a fume hood, a half-mask or full-face respirator with organic vapor (OV) cartridges is required.

Protective Clothing: A Barrier for the Body

Protective clothing prevents incidental contact with the skin.

  • Standard Use: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement.

  • Higher Risk Operations: For tasks with a higher splash potential or when handling larger quantities, supplement your lab coat with a chemical-resistant apron made of rubber or PVC. For significant spill cleanup, a disposable Tyvek® or similar non-porous coverall is necessary.[9][10]

Visualizing the Workflow: PPE Selection Decision Tree

The following diagram outlines the logical process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start cluster_ppe start Start: Handling This compound weighing Task: Weighing Solid? solution Task: Making/Transferring Solution? heating Task: Heating or Risk of Aerosol? ppe_weigh PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator weighing->ppe_weigh Yes ppe_solution PPE: - Chemical Goggles - Lab Coat - Neoprene/Butyl Gloves solution->ppe_solution Yes ppe_heating PPE: - Goggles & Face Shield - Lab Coat & Apron - Butyl/Viton Gloves - OV Respirator heating->ppe_heating Yes

Caption: Decision tree for task-specific PPE selection.

Operational and Disposal Plans

A safety protocol is incomplete without clear procedures for handling spills and disposing of contaminated materials.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, don the highest level of protection: a full-face respirator with organic vapor cartridges, a chemical-resistant suit or coverall, and heavy-duty gloves (e.g., Viton or Butyl rubber over nitrile).

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand), working from the outside in.

  • Collect & Package: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.[11][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated PPE and Waste

Due to its high aquatic toxicity (H410), all materials contaminated with this compound must be treated as hazardous waste.[1]

  • Contaminated PPE: Disposable gloves, aprons, and coveralls that are contaminated must not be placed in the regular trash.[13] They should be collected in a sealed, clearly labeled hazardous waste bag or container.

  • Empty Containers: The original chemical container is considered hazardous waste and must be disposed of through your institution's hazardous waste program. Do not rinse into the sink.

  • Waste Streams: All chemical waste must be collected in a properly labeled, sealed, and compatible container for disposal by a certified hazardous waste handler.[14][15] Never dispose of this chemical down the drain.[14]

By integrating this comprehensive, risk-based approach into your daily laboratory operations, you build a robust and trustworthy safety system that protects you, your colleagues, and your research from the potential hazards of this compound.

References

  • Polychlorinated Biphenyls (PCBs) Toxicity. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Polychlorinated Biphenyls (PCB) and the Workplace. CWA-Union.org. [Link]

  • Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Biphenyl Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]

  • Safety Data Sheet: Biphenyl. Carl ROTH. [Link]

  • Biphenyl Heat Transfer Fluid Safety Data Sheet. Radco Industries. [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Standards and Regulations. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Steps to Safe PCB Abatement Activities. U.S. Environmental Protection Agency (EPA). [Link]

  • Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Do you know how to work safely with PCBs? Health and Safety Executive (HSE). [Link]

  • Gloves Chemical Resistance Chart. U.S. Plastic Corp. [Link]

  • Hand Protection Chemical Resistance Guide. University of Florida Environmental Health and Safety. [Link]

  • 3,3'-Dimethylbenzidine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]

  • PCBs. Princeton University Environmental Health and Safety. [Link]

  • OSHA Glove Selection Chart. University of California, Berkeley Environmental Health and Safety. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

  • SOP BIO-001 LAB GLASSWARE USE AND DISPOSAL. UMass Lowell. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.